Amino-PEG32-acid
Description
Properties
Molecular Formula |
C67H135NO34 |
|---|---|
Molecular Weight |
1498.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H135NO34/c68-2-4-72-6-8-74-10-12-76-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-64-102-66-65-101-63-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-75-11-9-73-7-5-71-3-1-67(69)70/h1-66,68H2,(H,69,70) |
InChI Key |
ILUBHHYXKFGMNJ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amino-PEG32-acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG32-acid for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG32-acid, a heterobifunctional linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Core Concepts: The Role of this compound in PROTACs
This compound is a long-chain polyethylene glycol (PEG) linker containing a terminal amine group and a terminal carboxylic acid group. This bifunctional nature allows for the sequential conjugation of a ligand that binds to a target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase.
The 32-unit PEG chain offers several key advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility and cell membrane permeability of the resulting PROTAC molecule, which is often a challenge for these relatively large molecules.
-
Extended Reach and Flexibility: The substantial length of the this compound linker provides a considerable spatial separation between the warhead and the E3 ligase ligand. This extended reach can be crucial for facilitating the formation of a stable and productive ternary complex, particularly for targets with challenging surface topographies.
-
Optimization of Ternary Complex Geometry: The flexibility of the PEG chain allows for a degree of conformational freedom, which can aid in achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.
Physicochemical Properties of this compound
A clear understanding of the molecular properties of this compound is essential for its effective application in PROTAC synthesis and for predicting the characteristics of the final degrader molecule.
| Property | Value | Source |
| Molecular Weight | 1498.78 g/mol | [1][2][3] |
| Molecular Formula | C₆₇H₁₃₅NO₃₄ | [1][2] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents |
PROTAC Synthesis Utilizing this compound: A Representative Protocol
While specific reaction conditions will vary depending on the nature of the warhead and the E3 ligase ligand, the following protocol outlines a general and robust methodology for the synthesis of a PROTAC using this compound. This procedure involves standard amide bond formation reactions.
Step 1: Coupling of the E3 Ligase Ligand to this compound
-
Materials:
-
E3 Ligase Ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide or VHL ligand)
-
This compound
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure: a. Dissolve the E3 ligase ligand-COOH (1.0 eq) in the anhydrous solvent. b. Add the coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent. d. Add the solution of this compound to the activated E3 ligase ligand solution. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the product (E3 Ligase Ligand-PEG32-acid) by preparative HPLC.
Step 2: Coupling of the Target Protein Ligand (Warhead) to the E3 Ligase Ligand-PEG32-acid Conjugate
-
Materials:
-
E3 Ligase Ligand-PEG32-acid (from Step 1)
-
Target Protein Ligand with an amine functional group (Warhead-NH₂)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure: a. Dissolve the E3 Ligase Ligand-PEG32-acid (1.0 eq) in the anhydrous solvent. b. Add the coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 15-30 minutes at room temperature. c. In a separate flask, dissolve the Warhead-NH₂ (1.0 eq) in the anhydrous solvent. d. Add the solution of the Warhead-NH₂ to the activated E3 Ligase Ligand-PEG32-acid solution. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC.
The PROTAC Mechanism of Action: A Signaling Pathway
The ultimate goal of a PROTAC is to induce the degradation of a specific target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Figure 1. The catalytic cycle of a PROTAC.
Experimental Workflow for PROTAC Characterization
Following the successful synthesis of a PROTAC incorporating an this compound linker, a series of in vitro and in-cellulo experiments are required to characterize its biological activity.
Figure 2. A typical workflow for the characterization of a novel PROTAC.
Conclusion
This compound represents a valuable tool for the construction of PROTACs, particularly for targets that require a long-reach linker to facilitate effective ternary complex formation. Its physicochemical properties contribute favorably to the solubility and permeability of the resulting degrader molecules. The synthetic methodologies outlined in this guide provide a solid foundation for the rational design and assembly of novel PROTACs. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers such as this compound will be paramount in the development of the next generation of highly potent and selective therapeutics.
References
A Technical Guide to Amino-PEG32-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties of Amino-PEG32-acid, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.
Physicochemical Properties
This compound is a white solid at room temperature. The long PEG chain imparts excellent water solubility. Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| PubChem CID | 123132051 | [1] |
| Molecular Formula | C67H135NO34 | [1][2] |
| Molecular Weight | ~1498.79 g/mol | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in water and most organic solvents. | |
| Storage | Recommended storage at -20°C. | |
| Stability | Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing agents. |
Primary Application: PROTAC Linker
This compound is extensively utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation between the POI and the E3 ligase.
The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.
-
Flexibility: The long, flexible PEG chain can adopt various conformations, facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
-
Biocompatibility: PEGs are well-established as biocompatible polymers, reducing the potential for immunogenicity.
Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs containing an this compound linker hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The key steps are as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can participate in further rounds of degradation.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The bifunctional nature of this compound allows for its conjugation to various molecules through standard coupling chemistries. The primary amine can react with activated carboxylic acids (e.g., NHS esters), and the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a stepwise approach.
References
Amino-PEG32-Acid: A Technical Guide to Aqueous Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the aqueous solubility of Amino-PEG32-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. While specific quantitative solubility data is often application-dependent, this guide provides a comprehensive overview of its qualitative solubility, factors influencing it, and detailed protocols for its determination and use.
Core Concepts: Understanding PEG Solubility
Polyethylene glycol (PEG) is a polymer renowned for its hydrophilicity and biocompatibility. The repeating ethylene glycol units readily form hydrogen bonds with water molecules, rendering PEG and its derivatives, like this compound, highly soluble in aqueous solutions.[1][2][3][4] This inherent solubility is a key advantage in biopharmaceutical applications, as it can impart favorable properties to conjugated molecules, such as proteins, peptides, and small drugs, which may otherwise have poor solubility.[2]
The this compound combines a long-chain PEG spacer with a terminal primary amine and a carboxylic acid group. This structure not only enhances the aqueous solubility of its conjugate but also provides reactive handles for covalent attachment to various biomolecules.
Solubility Profile of this compound
While precise quantitative solubility values for this compound in various buffers are not readily published by manufacturers, qualitative descriptions consistently indicate high solubility in aqueous media. This is attributed to the substantial hydrophilic PEG chain.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent/Buffer System | Qualitative Solubility | Source |
| Water | Soluble / Very Soluble | |
| Aqueous Buffers (e.g., PBS) | Increases solubility in aqueous media | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Methylene chloride (DCM) | Soluble |
Note: The solubility of this compound can be influenced by several factors, including the pH and ionic strength of the buffer, and the presence of other solutes. For critical applications, it is recommended to experimentally determine the solubility in the specific buffer system being used.
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol is adapted from methodologies used for determining the solubility of similar PEGylated compounds and can be used to establish a precise solubility limit in a specific aqueous buffer.
Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Selected aqueous buffer (e.g., 1X PBS, pH 7.4; 50 mM Tris-HCl, pH 8.0; 100 mM Sodium Acetate, pH 5.0)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or a Total Organic Carbon (TOC) analyzer.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected buffer in a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a calibrated HPLC method or TOC analyzer.
-
-
Calculation:
-
Calculate the solubility of this compound in the buffer, expressed in mg/mL or Molarity, based on the measured concentration and the dilution factor.
-
Protocol for Bioconjugation using this compound
This protocol outlines a general procedure for conjugating the carboxylic acid end of this compound to a primary amine on a target molecule (e.g., a protein or peptide) using EDC/NHS chemistry.
Objective: To covalently link this compound to a target molecule.
Materials:
-
This compound
-
Target molecule with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Target Molecule:
-
Dissolve the target molecule in the Reaction Buffer.
-
Add the activated this compound solution to the target molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized for the desired degree of labeling.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Figure 1. Experimental workflow for determining the aqueous solubility of this compound.
Figure 2. Logical workflow for the bioconjugation of a target molecule using this compound.
Figure 3. Simplified signaling pathway of PEG-Interferon-α leading to an antiviral state.
References
The Pivotal Role of Amino-PEG32-Acid in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Amino-PEG32-acid, a heterobifunctional linker, has emerged as a critical tool in bioconjugation, enabling the development of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core functions of this compound, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Core Functions and Advantages of this compound
This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a carboxylic acid group, separated by a 32-unit PEG chain. This structure imparts a unique set of properties that are highly advantageous in bioconjugation.
Key Attributes:
-
Hydrophilicity: The long, hydrophilic PEG chain significantly increases the water solubility of the resulting bioconjugate. This is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation.[1]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is non-toxic and demonstrates low immunogenicity. The PEG chain can shield the conjugated molecule from the host's immune system, potentially reducing immune responses.[2][3]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is known to increase the hydrodynamic radius of molecules. This leads to reduced renal clearance and a longer plasma half-life, allowing for sustained therapeutic effects.[2][4]
-
Defined Spacer Length: As a discrete molecule, this compound provides a precise and well-defined spacer arm between the conjugated molecules. This is critical for maintaining the biological activity of proteins and antibodies and for optimizing the efficacy of constructs like ADCs and PROTACs.
-
Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for versatile and controlled conjugation to a wide range of functional groups on biomolecules, such as lysine residues, N-termini, or engineered sites on proteins.
Quantitative Impact of PEGylation
The length of the PEG linker is a critical determinant of the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for a 32-unit PEG linker is often embedded within broader studies, the general trends observed with varying PEG chain lengths provide valuable insights.
Table 1: Effect of PEG Linker Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Length | Quantitative Examples (Various PEG Lengths) |
| Plasma Half-life | Generally increases due to larger hydrodynamic size and reduced renal clearance. | A study on affibody-based drug conjugates showed that increasing the PEG chain from 0 to 4 kDa and 10 kDa extended the half-life from 19.6 minutes to 49.2 and 219.0 minutes, respectively. Another study on a PEGylated glucuronide-MMAE linker indicated that a PEG8 side chain was sufficient to achieve optimal slower clearance, with longer chains (PEG12, PEG24) not providing a significant further advantage. |
| In Vitro Cytotoxicity | Can decrease with longer PEG chains, potentially due to steric hindrance. | In a study with affibody-based conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate. |
| Solubility | Significantly increases, especially for hydrophobic molecules. | PEGylation of the poorly soluble antibiotic cefadroxil with PEG 6000 resulted in an 88% increase in solubility. |
| Immunogenicity | Generally decreases by shielding epitopes. However, very high molecular weight PEGs can sometimes elicit anti-PEG antibodies. | PEGs with higher molecular weights (e.g., 30,000 Da) have been shown to induce stronger anti-PEG IgM responses in vivo compared to those with lower molecular weights (e.g., 2,000 and 5,000 Da). |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Amino-PEG-acid linkers in bioconjugation.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Lysine Conjugation
This protocol describes the conjugation of a drug-linker complex, activated from this compound, to the surface-exposed lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic Drug with a reactive group for conjugation to the linker's amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Drug-Linker Synthesis:
-
Dissolve the cytotoxic drug and a molar excess of this compound in anhydrous DMF.
-
Add coupling reagents such as HATU and DIPEA to facilitate amide bond formation between the drug and the amine group of the PEG linker.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the drug-linker conjugate using reverse-phase HPLC and lyophilize.
-
-
Activation of Drug-Linker Carboxylic Acid:
-
Dissolve the purified drug-linker conjugate in anhydrous DMF or DMSO.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS for aqueous reactions) to the solution.
-
Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Conjugation to Antibody:
-
Prepare the antibody in a reaction buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 2-10 mg/mL.
-
Add the activated drug-linker-NHS ester solution to the antibody solution. A typical molar excess of the drug-linker is 5-20 fold over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to cap any unreacted NHS esters.
-
Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
General Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC molecule using a bifunctional PEG linker like this compound.
Materials:
-
Target Protein Ligand (Warhead) with a carboxylic acid group
-
E3 Ligase Ligand with a reactive group
-
This compound
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (if using protected linkers)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., Flash Column Chromatography, Preparative HPLC)
Procedure:
-
Amide Coupling of Warhead to PEG Linker:
-
Dissolve the warhead-COOH (1.0 eq) and Amine-PEG32-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Warhead-PEG32-COOH intermediate by preparative HPLC.
-
-
Coupling of E3 Ligase Ligand:
-
Activate the carboxylic acid of the Warhead-PEG32-COOH intermediate using EDC/NHS as described in the ADC protocol.
-
Add the E3 ligase ligand (with a free amine) to the activated intermediate.
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
-
Characterize the structure and purity of the PROTAC using NMR and high-resolution mass spectrometry.
-
Visualization of Workflows and Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate key processes in bioconjugation involving this compound.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation, offering a multitude of benefits for the development of advanced therapeutics. Its long, hydrophilic PEG chain enhances solubility, stability, and pharmacokinetic profiles, while its defined length and bifunctional nature allow for precise and controlled conjugation. As the demand for sophisticated bioconjugates such as ADCs and PROTACs continues to grow, the strategic use of well-defined linkers like this compound will be instrumental in advancing the next generation of targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important molecule.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PEG Linkers in Revolutionizing Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug development, transforming the therapeutic landscape by enhancing the efficacy, safety, and pharmacokinetic profiles of a wide range of pharmaceuticals. This in-depth technical guide provides a comprehensive overview of PEG linkers, detailing their core principles, applications, and the experimental methodologies crucial for their successful implementation. From small molecules to large biologics, PEGylation, the process of covalently attaching PEG chains to a molecule, offers a versatile strategy to overcome numerous challenges in drug delivery.
Fundamentals of PEG Linkers
Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer composed of repeating ethylene oxide units.[1] When used as linkers in drug development, PEGs can be synthesized in various architectures, including linear and branched forms, and can be functionalized with a wide array of reactive groups to enable conjugation to different molecules.[2] The choice of PEG linker is critical and depends on the specific drug and desired therapeutic outcome.
Properties and Advantages of PEGylation
The conjugation of PEG linkers to therapeutic agents imparts several beneficial properties:
-
Enhanced Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3][4]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the bloodstream.[]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.
-
Improved Stability: PEG linkers can protect drugs from enzymatic degradation, enhancing their stability in biological environments.
-
Enhanced Tumor Targeting: In oncology, the larger size of PEGylated drugs can lead to their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Types of PEG Linkers
PEG linkers can be broadly categorized based on their structure and functionality:
-
Linear vs. Branched PEGs: Linear PEGs are the simplest form, while branched PEGs offer a larger hydrodynamic volume for a given molecular weight, which can be more effective in shielding the drug and prolonging its half-life.
-
Monodisperse vs. Polydisperse PEGs: Monodisperse PEGs have a single, defined molecular weight, leading to more homogeneous conjugates with better-defined properties. Polydisperse PEGs consist of a mixture of different chain lengths.
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the drug from the PEG chain in response to specific triggers in the target environment (e.g., low pH in tumors, specific enzymes). Non-cleavable linkers form a stable bond with the drug.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation on a drug's pharmacokinetic and physicochemical properties can be quantified and are crucial for optimizing drug design.
Pharmacokinetic Parameters
The table below summarizes the impact of PEGylation on the pharmacokinetic profiles of several therapeutic proteins.
| Drug | PEG Molecular Weight (kDa) | Change in Half-life (t½) | Reference |
| Interferon-α2a | 40 (branched) | ~100-fold increase (from ~7-9 h to ~77 h) | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | Significant increase (from ~3.5 h to ~15-80 h) | |
| Adenosine Deaminase | 5 | ~70-fold increase | |
| Asparaginase | 5 | ~5-fold increase |
Solubility Enhancement
The effect of PEG molecular weight on the solubility of drugs is a critical consideration in formulation development.
| Drug | PEG Molecular Weight (kDa) | Fold Increase in Aqueous Solubility | Reference |
| Simvastatin | 6 | Significant increase | |
| Simvastatin | 12 | Higher increase than 6 kDa PEG | |
| Simvastatin | 20 | Highest increase among the tested PEGs | |
| Ketoprofen | 1 | Moderate increase | |
| Ketoprofen | 1.5 | Similar to 1 kDa PEG | |
| Ketoprofen | 2 | Similar to 1 kDa PEG |
Immunogenicity
While PEGylation generally reduces immunogenicity, the development of anti-PEG antibodies can occur and impact drug efficacy and safety.
| PEGylated Drug | Incidence of Anti-PEG Antibodies | Clinical Implication | Reference |
| Pegfilgrastim (PEG-G-CSF) | 32.2% (biosimilar) vs. 23.9% (reference) in a pooled analysis | Low immunogenic risk with no significant clinical impact reported. | |
| Peginterferon alfa-2a | Low | Generally well-tolerated. | |
| Pegloticase | High | Can lead to loss of efficacy and infusion reactions. |
Experimental Protocols
The successful development of PEGylated drugs relies on robust and well-defined experimental procedures for synthesis, purification, and characterization.
Synthesis of PEGylated Proteins via Amine-Reactive PEGylation
This protocol describes a general method for conjugating an NHS-ester activated PEG to a protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts using dialysis or size-exclusion chromatography.
Purification of PEGylated Proteins
Size-Exclusion Chromatography (SEC): This is a common method for separating PEGylated proteins from unreacted protein and PEG based on their size differences.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the purified PEGylated protein.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and is particularly useful for purifying antibody-drug conjugates (ADCs).
Protocol:
-
Column Equilibration: Equilibrate the HIC column with a high-salt buffer (e.g., phosphate buffer with ammonium sulfate).
-
Sample Preparation: Adjust the salt concentration of the sample to match the equilibration buffer.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute the bound proteins using a decreasing salt gradient.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the desired PEGylated species.
Characterization of PEGylated Proteins
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques for determining the molecular weight and degree of PEGylation.
MALDI-TOF MS Protocol:
-
Sample Preparation: Mix the purified PEGylated protein solution with a suitable matrix solution (e.g., sinapinic acid).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the molecular weight of the different PEGylated species.
Visualizing Pathways and Workflows
Understanding the mechanisms of action and the development process of PEGylated drugs is facilitated by visual representations.
Signaling Pathways
Experimental and Logical Workflows
Conclusion
PEG linkers have fundamentally reshaped the landscape of drug development, offering a powerful and versatile platform to improve the therapeutic index of a wide array of drugs. By carefully selecting the appropriate PEG linker and optimizing the conjugation, purification, and characterization processes, researchers can unlock the full potential of their therapeutic candidates. This technical guide provides a solid foundation for understanding and implementing PEGylation strategies, ultimately contributing to the development of safer and more effective medicines.
References
Methodological & Application
Application Notes and Protocols for Amino-PEG32-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1] Polyethylene glycol (PEG) linkers are widely utilized in ADC development to enhance the solubility and stability of the conjugate, prolong its circulation half-life, and reduce immunogenicity.[][]
This document provides detailed application notes and protocols for the use of Amino-PEG32-acid, a heterobifunctional linker, in the synthesis of ADCs. This linker possesses a terminal amine group for conjugation to a payload and a terminal carboxylic acid group, which can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with amine residues on the antibody. The extended 32-unit PEG chain offers significant hydrophilicity, which can help mitigate aggregation issues often associated with hydrophobic drug payloads.[1][4]
Principle of the Method
The synthesis of an ADC using this compound involves a two-step process. First, the cytotoxic drug is conjugated to the amine terminus of the linker. Second, the carboxylic acid terminus of the drug-linker intermediate is activated and then conjugated to the antibody, typically through reaction with lysine residues.
Experimental Protocols
Materials and Equipment
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic drug with a reactive functional group for conjugation to the linker's amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., Size Exclusion Chromatography [SEC], Hydrophobic Interaction Chromatography [HIC])
-
Spectrophotometer (for determining concentration and DAR)
-
Mass Spectrometer (for identity and integrity confirmation)
Protocol 1: Activation of this compound and Conjugation to the Antibody
This protocol describes the activation of the carboxylic acid group of this compound as an NHS ester, followed by conjugation to the amine groups of a monoclonal antibody.
1. Preparation of Amino-PEG32-NHS Ester:
-
Dissolve this compound, DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
The resulting Amino-PEG32-NHS ester solution can be used directly in the next step.
2. Antibody-Linker Conjugation:
-
Prepare the antibody in a conjugation buffer (e.g., PBS, pH 8.0-8.5). The slightly basic pH facilitates the reaction with primary amines.
-
Slowly add the desired molar excess of the Amino-PEG32-NHS ester solution in DMF to the antibody solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize antibody denaturation. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Protocol 2: Purification and Characterization of the ADC
1. Purification:
-
Purify the resulting ADC from unreacted linker and other impurities using Size Exclusion Chromatography (SEC). This method separates molecules based on their size, effectively removing smaller, unconjugated species.
-
Collect the fractions corresponding to the monomeric ADC peak.
2. Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug-linker molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy by comparing the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC. A high percentage of monomeric ADC is desirable.
-
Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.
Table 1: Reaction Conditions for ADC Conjugation
| Parameter | Condition | Reference |
| Antibody Concentration | 1-10 mg/mL | |
| Molar Excess of Linker | 5-20 fold over antibody | |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 8.0-8.5 | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | |
| Quenching Reagent | Tris buffer or glycine |
Table 2: Characterization of a Hypothetical ADC using this compound
| Parameter | Result | Method | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy / HIC | |
| Percentage of Monomeric ADC | >95% | SEC | |
| Aggregation Level | <5% | SEC | |
| In Vitro Cytotoxicity (IC50) | Varies by cell line and payload | Cell-based assay |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: ADC binds to a tumor cell, is internalized, and releases its cytotoxic payload.
Conclusion
This compound is a versatile linker for the development of ADCs. Its extended PEG chain can impart favorable physicochemical properties to the final conjugate, potentially leading to an improved therapeutic index. The protocols outlined in this document provide a general framework for the synthesis and characterization of ADCs using this linker. It is important to note that reaction conditions may require optimization for specific antibodies and drug payloads to achieve the desired drug-to-antibody ratio and maintain the biological activity of the antibody.
References
Application Notes and Protocols for Amino-PEG32-acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] The incorporation of a long-chain, monodisperse PEG linker like Amino-PEG32-acid can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification can lead to enhanced solubility, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by shielding the peptide from proteolytic enzymes and the host's immune system.[2][3]
These application notes provide a detailed guide for the incorporation of this compound into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by protocols for purification and characterization of the resulting PEGylated peptide.
Materials and Reagents
A comprehensive list of necessary materials and reagents for the synthesis, purification, and characterization of peptides incorporating this compound is provided below.
| Category | Item | Suggested Grade/Purity |
| Resins | Rink Amide Resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid) | 100-200 mesh, ~0.5-1.0 mmol/g substitution |
| Amino Acids | Fmoc-protected amino acids with acid-labile side-chain protecting groups | High purity (>99%) |
| PEG Linker | Fmoc-NH-PEG32-COOH | Monodisperse, >95% purity |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | Synthesis grade |
| Bases | N,N-Diisopropylethylamine (DIPEA), Piperidine | Synthesis grade |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), Diethyl ether (cold) | Anhydrous, peptide synthesis grade |
| Cleavage Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | Reagent grade |
| Purification | HPLC-grade water, HPLC-grade acetonitrile, TFA | HPLC grade |
| Equipment | Solid-phase peptide synthesis vessel, Shaker, Nitrogen line, Preparative and analytical HPLC system with a C18 column, Lyophilizer, Mass spectrometer (MALDI-TOF or ESI-MS) | Standard laboratory grade |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PEGylated Peptide
This protocol outlines the manual synthesis of a peptide with this compound incorporated at the N-terminus using Fmoc chemistry.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Swell the resin in DMF for at least 1 hour at room temperature.[4]
2. First Amino Acid Coupling (if not pre-loaded):
-
Follow standard protocols for coupling the first Fmoc-protected amino acid to the resin.
3. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL/g resin).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL/g resin).
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
4. Incorporation of Fmoc-NH-PEG32-COOH:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin thoroughly with DMF.
-
Activation and Coupling of PEG Linker:
-
In a separate vial, dissolve Fmoc-NH-PEG32-COOH (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated PEG linker solution to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight, at room temperature with gentle agitation. Due to the steric hindrance of the long PEG chain, a longer coupling time is recommended.
-
-
Washing: Wash the resin extensively with DMF (5 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin) to remove any unreacted reagents.
5. Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus of the PEG linker.
-
Wash the resin with DMF (5 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
1. Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing methionine or cysteine, add 2.5% EDT as a scavenger.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
3. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by Preparative RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
2. HPLC Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 95% over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure PEGylated peptide.
4. Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified PEGylated peptide as a white, fluffy powder.
Protocol 4: Characterization by Mass Spectrometry
1. Sample Preparation:
-
Prepare a solution of the purified peptide in a suitable solvent for mass spectrometry analysis.
2. Mass Spectrometry Analysis:
-
Acquire the mass spectrum using either MALDI-TOF or ESI-MS.
-
The spectrum of a successfully synthesized PEGylated peptide will show a characteristic distribution of peaks, each separated by 44 Da, corresponding to the repeating ethylene glycol unit of the PEG chain.
-
The observed molecular weight should correspond to the calculated molecular weight of the PEGylated peptide.
Quantitative Data Summary
The following tables summarize expected quantitative data for the synthesis and characterization of a peptide modified with a long-chain PEG linker, based on literature values for similar compounds.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Expected Value |
| SPPS | Crude Peptide Yield | 70-90% |
| RP-HPLC Purification | Purified Peptide Yield | 30-50% (of crude) |
| Overall Yield | Final Purified Peptide | 20-45% |
Table 2: Purity and Characterization Data
| Analysis Method | Parameter | Expected Value |
| Analytical RP-HPLC | Purity | >95% |
| Mass Spectrometry (ESI-MS) | [M+H]+ (observed) | Matches calculated mass ± 0.5 Da |
| Mass Spectrometry (ESI-MS) | Peak Distribution | Series of peaks separated by ~44 Da |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a PEGylated peptide.
Incorporation of this compound in SPPS
Caption: Chemical logic for coupling this compound in solid-phase peptide synthesis.
Conceptual Signaling Pathway Modulation
Caption: Conceptual diagram of a PEGylated peptide modulating a cellular signaling pathway.
References
Application Notes and Protocols for Amino-PEG32-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Amino-PEG32-acid is a heterobifunctional PEGylation reagent that possesses a terminal primary amine and a terminal carboxylic acid, connected by a 32-unit polyethylene glycol spacer. This extended hydrophilic spacer imparts enhanced solubility and can reduce immunogenicity of the conjugated molecule.
These application notes provide detailed protocols for the conjugation of this compound to primary amines on proteins and other molecules, guidance on the optimization of reaction conditions, and methods for the purification and characterization of the resulting conjugates.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation reactions.
| Property | Value | Source |
| Molecular Formula | C67H135NO34 | PubChem |
| Molecular Weight | ~1498.8 g/mol | PubChem |
| Appearance | White to off-white solid or viscous oil | Typical Supplier Data |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMF, DMSO) | Typical Supplier Data |
| Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | BroadPharm |
Conjugation Chemistry: Activating the Carboxylic Acid
The carboxylic acid group of this compound must be activated to react efficiently with primary amines on the target molecule. The most common method for this activation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This two-step, one-pot reaction forms a semi-stable NHS ester that is reactive towards primary amines.
The primary amine of the this compound can be used for conjugation to molecules with available carboxylic acids, activated esters, or other amine-reactive functional groups.
Figure 1: Workflow for the conjugation of this compound to a primary amine.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Target protein in a suitable buffer (e.g., PBS or MES, pH 6.0-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. Do not store these solutions.
-
Ensure the target protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the conjugation reaction.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Target Protein:
-
Add the activated Amino-PEG32-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein can be varied to control the degree of labeling (a common starting point is a 10- to 20-fold molar excess).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
Figure 2: Experimental workflow for protein PEGylation.
Optimization of Conjugation Parameters
The efficiency of the conjugation reaction and the degree of labeling (DOL) are influenced by several factors. Optimization of these parameters is crucial for achieving the desired product with high yield and purity.
| Parameter | Recommended Range | Notes |
| pH | Activation: 6.0-7.2Conjugation: 7.2-8.5 | The activation of the carboxylic acid with EDC is more efficient at a slightly acidic pH, while the reaction of the NHS ester with primary amines is favored at a slightly basic pH.[2] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher molar excess of the PEG reagent will generally result in a higher degree of labeling. This should be optimized empirically for each target protein. |
| Molar Ratio (EDC:NHS:PEG) | 1.5:1.5:1 to 2:2:1 | A slight excess of EDC and NHS over the PEG-acid ensures efficient activation. |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Longer reaction times can increase the degree of labeling but may also lead to protein degradation or aggregation. |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
Purification and Characterization of PEGylated Proteins
The purification of PEGylated proteins can be challenging due to the increased hydrodynamic radius and potential heterogeneity of the product.
Purification Strategies
| Method | Principle | Application | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Removal of unreacted low molecular weight reagents. Separation of different PEGylated species (mono-, di-, etc.). | Effective for removing small molecules. Can separate based on the degree of PEGylation to some extent. | Resolution may be limited for species with similar hydrodynamic radii. Not suitable for large-scale purification. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of unreacted protein and different PEGylated species. | High resolution and capacity. Can separate positional isomers in some cases. | PEGylation can shield surface charges, potentially reducing separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Polishing step to remove aggregates and impurities. | Can be effective for separating species with different degrees of PEGylation. | The hydrophilic nature of PEG can make binding and elution challenging. |
| Dialysis / Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff. | Buffer exchange and removal of small molecule impurities. | Scalable and effective for buffer exchange. | Does not separate unreacted protein from the PEGylated product. |
Characterization Methods
| Method | Information Obtained |
| SDS-PAGE | Apparent increase in molecular weight, estimation of degree of PEGylation. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate molecular weight of the conjugate, confirmation of PEGylation, determination of the degree of labeling. |
| HPLC (SEC, RP-HPLC) | Purity of the conjugate, quantification of different PEGylated species, separation of isomers. |
| UV-Vis Spectroscopy | Protein concentration (A280). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive reagents (EDC/NHS are moisture sensitive)- Incorrect pH- Presence of primary amines in the buffer- Insufficient molar excess of PEG reagent | - Use fresh EDC/NHS solutions- Optimize reaction pH- Use an amine-free buffer- Increase the molar ratio of the PEG reagent |
| Protein Aggregation | - High protein concentration- Non-optimal buffer conditions- Stirring too vigorously | - Reduce protein concentration- Optimize buffer composition (e.g., add stabilizers)- Use gentle mixing |
| Difficulty in Purification | - Similar properties of reaction components | - Use a combination of purification techniques (e.g., IEX followed by SEC)- Optimize chromatography conditions (e.g., gradient, flow rate) |
Conclusion
The conjugation of this compound to primary amines offers a versatile method for modifying proteins and other biomolecules to enhance their therapeutic potential. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined PEGylated products. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this important bioconjugation strategy.
References
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) using Amino-PEG32-acid Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing a long-chain, hydrophilic Amino-PEG32-acid linker. This linker offers significant advantages in modulating the physicochemical and pharmacokinetic properties of ADCs, ultimately enhancing their therapeutic potential. Detailed protocols for conjugation, purification, and characterization are provided to facilitate the successful generation and evaluation of novel ADC candidates.
Introduction to this compound Linker in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][][3][4] The linker connecting the antibody and the drug is a critical component that dictates the overall stability, solubility, pharmacokinetics, and efficacy of the ADC.[5] Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their hydrophilicity, biocompatibility, and ability to improve the pharmacological properties of the conjugate.
The this compound is a heterobifunctional, monodisperse linker featuring a terminal amine group and a terminal carboxylic acid group, separated by a 32-unit polyethylene glycol chain. This extended PEG chain offers several key advantages:
-
Enhanced Hydrophilicity and Solubility: The long PEG chain imparts a high degree of hydrophilicity to the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve manufacturability.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, thereby extending the ADC's circulation half-life and increasing tumor accumulation.
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the stability and solubility of the ADC.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.
-
Steric Hindrance: The long PEG chain can provide steric hindrance, potentially reducing non-specific binding and off-target toxicity.
Logical Workflow for ADC Development using this compound
The development of an ADC using an this compound linker typically follows a two-step conjugation strategy. First, the cytotoxic payload is conjugated to the linker, followed by the conjugation of the drug-linker complex to the antibody.
Figure 1: General workflow for ADC development using an this compound linker.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug with a primary amine to the carboxylic acid group of the this compound linker.
Materials:
-
Cytotoxic drug with a primary amine
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) or EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the NHS ester by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to the Cytotoxic Drug:
-
In a separate flask, dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Slowly add the activated this compound NHS ester solution to the drug solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Dilute the filtrate with DCM and wash with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by RP-HPLC to obtain the pure drug-linker conjugate.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Confirm the identity and purity of the product by MS and HPLC analysis.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purified Drug-Linker (Payload-PEG32-amine)
-
EDC and sulfo-NHS
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL.
-
-
Activation of the Drug-Linker:
-
Dissolve the purified drug-linker conjugate (e.g., 5-10 molar excess relative to the antibody) in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10-15% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other reagents by SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Different DAR species will have different retention times, allowing for the determination of the average DAR and the distribution of drug-loaded species.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay:
-
Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.
-
Replace the medium in the wells with the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, XTT, or CellTiter-Glo).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation: Expected Impact of this compound Linker
The use of a long-chain PEG linker like this compound is expected to significantly influence the properties of the resulting ADC compared to a similar ADC with a shorter linker or a non-PEGylated linker. The following tables summarize the anticipated quantitative data.
Table 1: Physicochemical Properties of ADCs
| ADC Construct | Average DAR (HIC) | % Monomer (SEC) | Aggregation (%) |
| Antibody-short linker-Payload | 3.8 | 95.2 | 4.8 |
| Antibody-PEG32-Payload | 7.5 | 98.5 | 1.5 |
| Rationale | The hydrophilicity of the long PEG chain allows for a higher drug load without inducing aggregation. | Reduced hydrophobicity leads to improved stability and lower aggregation. | PEGylation effectively shields hydrophobic regions, preventing protein-protein interactions. |
Table 2: In Vitro Cytotoxicity
| Cell Line | ADC Construct | IC50 (nM) |
| Target Positive (e.g., HER2+) | Antibody-short linker-Payload | 1.5 |
| Antibody-PEG32-Payload | 0.8 | |
| Target Negative (e.g., MCF-7) | Antibody-short linker-Payload | >1000 |
| Antibody-PEG32-Payload | >1000 | |
| Rationale | Higher DAR of the PEGylated ADC leads to increased potency in target cells. | Both ADCs are expected to show high specificity with minimal toxicity in non-target cells. |
Table 3: Pharmacokinetic Parameters in a Murine Model
| ADC Construct | Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) | Clearance (CL, mL/h/kg) |
| Antibody-short linker-Payload | 150 | 2500 | 0.5 |
| Antibody-PEG32-Payload | 250 | 4500 | 0.28 |
| Rationale | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system, prolonging circulation time. | Increased half-life and reduced clearance result in greater overall drug exposure. | The hydrodynamic radius of the PEGylated ADC is larger, leading to slower clearance. |
Signaling Pathway Visualization
ADCs exert their cytotoxic effect by delivering a payload that disrupts essential cellular processes. For instance, if the payload is a microtubule inhibitor, it would interfere with the cell cycle, leading to apoptosis.
Figure 2: Hypothetical signaling pathway initiated by an ADC with a microtubule inhibitor payload.
Conclusion
The this compound linker represents a valuable tool in the design and development of next-generation ADCs. Its long, hydrophilic PEG chain can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugate, potentially leading to a wider therapeutic window. The protocols and data presented herein provide a framework for the rational design and evaluation of ADCs incorporating this advanced linker technology. Careful characterization and optimization are essential to fully realize the therapeutic potential of these novel bioconjugates.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG32-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. This modification enhances their stability in biological fluids, increases systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system (MPS), and improves overall biocompatibility.[1][2] Amino-PEG32-acid is a heterobifunctional linker that provides both a primary amine (-NH2) and a carboxylic acid (-COOH) terminal group, enabling versatile conjugation strategies for attaching biomolecules or targeting ligands.
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound.
Key Benefits of PEGylation with this compound
Surface functionalization with PEG offers several advantages that are crucial for the in vivo performance of nanoparticles:
-
Enhanced Stability: The hydrophilic PEG chains form a protective layer around the nanoparticle, preventing aggregation and non-specific protein adsorption.[2]
-
Prolonged Circulation: PEGylated nanoparticles exhibit a "stealth" effect, evading recognition by the immune system and thus prolonging their circulation half-life.
-
Improved Biocompatibility: PEG is a biocompatible and non-toxic polymer, which reduces the potential for adverse immune responses.
-
Versatile Bioconjugation: The terminal functional groups of this compound (amine and carboxylic acid) allow for the covalent attachment of a wide range of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and therapeutic agents.
Quantitative Data on the Effects of PEGylation
The following tables summarize key quantitative data from various studies on the impact of PEGylation on nanoparticle properties.
Table 1: Effect of PEGylation on Nanoparticle Size and Surface Charge
| Nanoparticle Type | PEG Derivative | Change in Hydrodynamic Diameter | Change in Zeta Potential | Reference |
| Gold Nanoparticles (AuNPs) | Amine-PEG-Thiol | Increase of ~10-20 nm | Shift towards neutral | |
| Iron Oxide Nanoparticles (IONPs) | Carboxyl-PEG-Silane | Increase of ~15-30 nm | More negative | |
| Platinum Nanoparticles (Pt-NPs) | PEG-400 | Final size ~3.26 nm | -26.8 mV | |
| Poly(lactic-co-glycolic acid) (PLGA) NPs | PEG-PLGA | Increase of ~20-50 nm | Shift towards neutral |
Table 2: Impact of PEGylation on In Vivo Performance
| Nanoparticle System | PEG Molecular Weight | Increase in Circulation Half-Life | Reduction in Liver Accumulation | Reference |
| Liposomes | 2 kDa | ~5 hours (compared to <30 min for non-PEGylated) | Significant reduction | |
| Polymeric Micelles | 5, 10, 20 kDa | 4.6, 7.5, and 17.7 min, respectively | Not specified | |
| PLA-PEG Nanoparticles | 20 kDa | Increased compared to 5 kDa PEG | Decreased uptake | |
| Gold Nanoparticles | Not specified | Extended circulation | Reduced MPS uptake |
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization may be required based on the specific type of nanoparticle and the desired application.
Protocol 1: Two-Step Carbodiimide Chemistry for Covalent Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that have primary amine groups on their surface. The carboxylic acid end of the this compound will be activated to react with the surface amines.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units or magnetic separator
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC (e.g., 10 mM) and NHS (e.g., 25 mM) in Activation Buffer.
-
Add the this compound stock solution to the EDC/NHS mixture. The molar ratio of PEG:EDC:NHS should be approximately 1:2:5.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle dispersion. The optimal molar ratio of nanoparticles to PEG linker will need to be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer using centrifugal filter units or by magnetic separation for magnetic nanoparticles. This removes unreacted PEG linker and coupling agents.
-
Protocol 2: Two-Step Carbodiimide Chemistry for Covalent Attachment of this compound to Carboxyl-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that have carboxylic acid groups on their surface. The amine end of the this compound will react with the activated surface carboxyl groups.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO
-
Centrifugal filter units or magnetic separator
Procedure:
-
Activation of Nanoparticle Surface:
-
Disperse the carboxyl-functionalized nanoparticles in Activation Buffer.
-
Add EDC and NHS to the nanoparticle dispersion to a final concentration of approximately 5 mM and 10 mM, respectively. The optimal concentrations may vary.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
-
-
Conjugation of this compound:
-
Dissolve this compound in Coupling Buffer to a desired concentration.
-
Centrifuge the activated nanoparticles and resuspend them in the Coupling Buffer containing the dissolved this compound.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to stop the reaction.
-
Purify the PEGylated nanoparticles as described in Protocol 1.
-
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to assess the quality of the PEGylated nanoparticles.
Table 3: Techniques for Characterization of PEGylated Nanoparticles
| Characterization Technique | Parameter Measured | Expected Outcome of Successful PEGylation | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Polydispersity Index (PDI) | Increase in hydrodynamic diameter; PDI should remain low, indicating colloidal stability. | |
| Zeta Potential Analysis | Surface Charge | A shift in zeta potential towards neutral is expected due to the shielding of surface charges by the PEG layer. | |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | The core size of the nanoparticle should remain unchanged. The PEG layer is typically not visible. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of characteristic PEG peaks (e.g., C-O-C ether stretch). | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | PEG Protons | Presence of a characteristic peak for the ethylene oxide protons of PEG at ~3.65 ppm. | |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | Weight loss in the temperature range of PEG degradation (300-450 °C) can be used to quantify the amount of grafted PEG. |
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: "Stealth" effect of PEGylation on nanoparticles.
Conclusion
The surface modification of nanoparticles with this compound is a robust strategy to enhance their performance in biological systems. The protocols and characterization techniques outlined in these application notes provide a foundation for researchers to develop stable, biocompatible, and effective nanoparticle-based platforms for a variety of biomedical applications. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results.
References
Revolutionizing Bioconjugation: Applications and Protocols for Amino-PEG32-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile bifunctional linker, Amino-PEG32-acid. This hydrophilic linker, featuring a terminal primary amine and a carboxylic acid separated by a 32-unit polyethylene glycol (PEG) chain, offers a powerful tool for the covalent modification of biomolecules and surfaces. Its use is pivotal in advancing drug delivery systems, diagnostic agents, and therapeutic proteins.
Introduction to this compound in Bioconjugation
This compound is a valuable crosslinking reagent employed in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[1] The extended PEG spacer enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.[2][3] The dual functionality of a primary amine and a carboxylic acid allows for controlled, sequential conjugation to a variety of functional groups on proteins, peptides, small molecules, and surfaces.
Key Applications and Experimental Protocols
This section details the primary applications of this compound and provides comprehensive protocols for its use in bioconjugation.
Application 1: Protein and Peptide Modification
The bifunctional nature of this compound enables its use as a linker to conjugate a small molecule (e.g., a therapeutic agent or a fluorescent dye) to a protein or peptide. This is typically achieved through a two-step process involving the activation of the carboxyl group of the PEG linker for reaction with an amine on the protein, followed by the utilization of the PEG's terminal amine for conjugation to the small molecule.
This protocol describes the conjugation of a small molecule with a carboxyl group to the amine groups (e.g., lysine residues) of a target protein using this compound as a linker.
Step 1: Activation of this compound Carboxyl Group
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water.
-
Prepare a 100 mM stock solution of N-hydroxysuccinimide (NHS) in water.
-
-
Activation Reaction:
-
In a reaction vessel, combine the this compound solution with EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This reaction forms an amine-reactive NHS ester.
-
Step 2: Conjugation to the Target Protein
-
Protein Preparation:
-
Dissolve the target protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated Amino-PEG32-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 10- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Step 3: Conjugation of the Small Molecule
-
Small Molecule Preparation:
-
The small molecule to be conjugated should possess a reactive group that can form a stable bond with the terminal amine of the PEG linker (e.g., an NHS ester if the small molecule has a carboxyl group).
-
-
Second Conjugation Reaction:
-
After the initial conjugation to the protein, the unreacted activated linker should be removed via dialysis or a desalting column.
-
The purified protein-PEG-amine conjugate is then reacted with the activated small molecule. The stoichiometry should be optimized, but a 5- to 10-fold molar excess of the small molecule is a common starting point.
-
The reaction conditions (pH, temperature, and time) will depend on the specific chemistry used for the second conjugation step.
-
Step 4: Purification and Characterization
-
Purification:
-
Remove excess small molecule and byproducts by size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry (MS).[4]
-
Application 2: Antibody-Drug Conjugate (ADC) Construction
This compound can serve as a hydrophilic linker in the construction of ADCs, connecting a cytotoxic drug to a monoclonal antibody. The PEG component can improve the pharmacokinetic properties of the ADC.
This protocol outlines the conjugation of a drug containing a primary amine to the carboxyl groups on an antibody, which have been introduced through modification of lysine residues or are present in acidic amino acid side chains.
Step 1: Activation of Antibody Carboxyl Groups
-
Reagent Preparation:
-
Prepare the antibody in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
-
Activation Reaction:
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
-
Incubate for 15 minutes at room temperature.
-
Step 2: Conjugation of this compound to the Antibody
-
Conjugation Reaction:
-
Add a 20-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl).
-
-
Purification:
-
Remove excess linker and reagents by dialysis or SEC.
-
Step 3: Activation of the Drug and Conjugation to the Antibody-PEG Conjugate
-
Drug Activation:
-
The cytotoxic drug, which should contain a reactive group for conjugation to the PEG's carboxyl group, is activated separately. For a drug with a primary amine, the carboxyl end of the PEG linker on the antibody can be activated with EDC/NHS as described in Step 1.
-
-
Final Conjugation:
-
The activated drug is then added to the purified antibody-PEG conjugate.
-
The reaction is incubated for 2-4 hours at room temperature.
-
Step 4: Purification and Characterization of the ADC
-
Purification:
-
The final ADC is purified using chromatography techniques such as SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody.
-
-
Characterization and Data Analysis:
-
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be determined by HIC, reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.[5]
-
Application 3: Functionalization of Nanoparticles
This compound is used to modify the surface of nanoparticles, such as quantum dots or metallic nanoparticles, to enhance their biocompatibility, stability in biological media, and to provide functional groups for further conjugation.
This protocol describes the conjugation of the amine group of this compound to carboxyl groups present on the surface of nanoparticles.
Step 1: Activation of Nanoparticle Carboxyl Groups
-
Reagent Preparation:
-
Disperse the carboxylated nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).
-
Prepare fresh solutions of EDC and NHS.
-
-
Activation Reaction:
-
Add EDC (e.g., 2 mM) and NHS (e.g., 5 mM) to the nanoparticle dispersion.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Step 2: Conjugation of this compound
-
Conjugation Reaction:
-
Add a solution of this compound to the activated nanoparticle dispersion. The concentration of the linker should be optimized to achieve the desired surface density.
-
Incubate for 2-4 hours at room temperature.
-
Step 3: Quenching and Purification
-
Quenching:
-
Add a quenching solution (e.g., Tris buffer or ethanolamine) to block any unreacted carboxyl groups on the nanoparticle surface.
-
-
Purification:
-
Remove excess reagents and unbound linker by centrifugation, dialysis, or tangential flow filtration.
-
Step 4: Characterization of Functionalized Nanoparticles
-
Analysis:
-
The success of the surface functionalization can be confirmed by techniques such as dynamic light scattering (DLS) to measure changes in particle size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the PEG linker.
-
The density of the PEG chains on the nanoparticle surface can be quantified using methods like thermogravimetric analysis (TGA) or by conjugating a fluorescently labeled molecule to the terminal carboxyl group of the PEG and measuring the fluorescence intensity.
-
Quantitative Data Summary
The following tables provide representative quantitative data for bioconjugation reactions using PEG linkers. Note that specific values for this compound may vary and should be determined empirically for each specific application.
Table 1: Typical Reaction Parameters for EDC/NHS Chemistry with PEG Linkers
| Parameter | Value | Reference |
| pH for Carboxyl Activation | 4.5 - 6.0 | |
| pH for Amine Coupling | 7.0 - 8.5 | |
| EDC Molar Excess | 1.2 - 50 fold | |
| NHS Molar Excess | 1.2 - 50 fold | |
| Linker to Protein Molar Ratio | 10:1 to 50:1 | |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | |
| Typical Conjugation Efficiency | 30 - 70% |
Table 2: Representative Drug-to-Antibody Ratio (DAR) for PEGylated ADCs
| Conjugation Chemistry | Linker Type | Average DAR | DAR Range | Reference |
| Lysine Amide Coupling | PEGylated | 3.5 - 4.0 | 0 - 8 | |
| Cysteine Thioether | PEGylated | 2.0 or 4.0 (site-specific) | 0 - 4 |
Table 3: Example of Nanoparticle Surface Functionalization Data
| Nanoparticle Type | Linker | Surface Density (chains/nm²) | Change in Zeta Potential (mV) | Reference |
| Gold Nanoparticles | Thiol-PEG-Amine | 0.5 - 2.0 | -20 to +10 | |
| Quantum Dots | Carboxyl-QDs + Amine-PEG | Not specified | -30 to -10 |
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this document.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. enovatia.com [enovatia.com]
- 4. mdpi.com [mdpi.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation with Amino-PEG32-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs.[1][2][3] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1][4] The Amino-PEG32-acid is a long-chain, hydrophilic PEG linker containing a terminal primary amine and a terminal carboxylic acid. The carboxylic acid end allows for covalent attachment to primary amino groups (e.g., the side chain of lysine residues or the N-terminus) on the protein surface through the formation of a stable amide bond. This is typically achieved using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Principle of the Experiment
The PEGylation process described here involves the activation of the terminal carboxylic acid on the this compound with EDC and NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the protein. However, this intermediate is unstable in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by forming a more stable NHS ester. This semi-stable NHS ester then efficiently reacts with primary amines on the protein at a neutral to slightly basic pH, forming a stable amide linkage and releasing NHS.
The extent of PEGylation can be controlled by adjusting the molar ratio of the PEG reagent to the protein. Following the conjugation reaction, the PEGylated protein must be purified from unreacted PEG, reaction byproducts, and unmodified protein. Characterization of the final product is crucial to confirm the degree of PEGylation and ensure the retention of the protein's biological activity.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol details the activation of the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction tubes
-
Magnetic stirrer
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
In a clean reaction tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Allow the reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
Protocol 2: PEGylation of the Target Protein
This protocol describes the conjugation of the activated this compound to the target protein.
Materials:
-
Activated this compound (from Protocol 1)
-
Target Protein
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare a solution of the target protein in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Immediately add the freshly prepared activated this compound solution to the protein solution. The molar excess of the PEG reagent can be varied to control the degree of PEGylation; a starting point is a 5- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Reaction times may need to be optimized for the specific protein.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG, byproducts, and unmodified protein. Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common methods.
Materials:
-
Crude PEGylation reaction mixture
-
Appropriate chromatography system (SEC or IEX)
-
Equilibration and Elution buffers specific to the chosen chromatography method
-
Fraction collector
-
UV Spectrophotometer
Procedure (using Size Exclusion Chromatography):
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the crude PEGylation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE (as described in Protocol 4) to identify those containing the purified PEGylated protein.
-
Pool the fractions containing the purified PEGylated protein.
Protocol 4: Characterization of the PEGylated Protein
Confirmation of successful PEGylation and determination of the degree of modification are critical.
Materials:
-
Unmodified protein (control)
-
Crude PEGylation reaction mixture
-
Purified PEGylated protein fractions
-
SDS-PAGE system (gels, running buffer, loading dye)
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) (optional)
Procedure:
-
SDS-PAGE Analysis:
-
Prepare SDS-PAGE gels with an appropriate acrylamide concentration.
-
Load samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel according to standard procedures.
-
Stain the gel to visualize the protein bands. A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the PEGylated protein compared to the native protein. The crude mixture may show bands for both the native and PEGylated protein.
-
-
Mass Spectrometry (for precise mass determination):
-
Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS to determine its molecular weight.
-
The difference in molecular weight between the PEGylated and unmodified protein will indicate the number of PEG chains attached.
-
Quantitative Data Summary
The optimal reaction conditions for protein PEGylation can vary depending on the specific protein and the desired degree of modification. The following table provides a summary of typical quantitative parameters.
| Parameter | Typical Range | Purpose |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | Controls the degree of PEGylation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.2 - 8.0 | Favors the reaction between the NHS ester and primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 1 - 24 hours | Dependent on temperature and reactivity of the protein. |
Visualizations
Caption: Experimental workflow for protein PEGylation.
References
Unlocking Proteomics Research: Applications of Amino-PEG32-acid
For Researchers, Scientists, and Drug Development Professionals
Application Note: Leveraging Long-Chain PEG Linkers in Targeted Protein Degradation and Beyond
Amino-PEG32-acid is a high-purity, discrete polyethylene glycol (dPEG) linker that is proving to be an invaluable tool in modern proteomics research. Its extended 32-unit polyethylene glycol chain offers unique advantages in applications requiring significant spatial separation between conjugated molecules, enhanced solubility, and reduced steric hindrance. This application note will delve into the utility of this compound, with a primary focus on its role in the rapidly advancing field of targeted protein degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs), as well as other proteomics applications.
The core principle behind the utility of long-chain PEG linkers like this compound in PROTACs lies in their ability to optimally position a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase to facilitate the formation of a productive ternary complex. This complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome. The length and flexibility of the PEG linker are critical determinants of PROTAC efficacy, influencing both the stability of the ternary complex and the overall degradation efficiency.
Key Applications in Proteomics:
-
Targeted Protein Degradation (TPD): this compound is an ideal building block for the synthesis of PROTACs. Its significant length can be advantageous when the binding sites on the target protein and the E3 ligase are distant or sterically hindered. By providing a greater reach, it can enable the formation of a stable ternary complex where shorter linkers might fail. The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the resulting PROTAC molecule.
-
Protein Labeling for Mass Spectrometry: The defined length of this compound makes it a useful reagent for introducing mass tags onto proteins or peptides for quantitative proteomics studies. The significant mass addition allows for clear separation of labeled and unlabeled species in the mass spectrometer.
-
Surface Modification for Immunoassays: The amine-reactive acid group of this compound can be used to immobilize proteins or other biomolecules onto surfaces for applications such as ELISA or surface plasmon resonance (SPR). The long PEG chain acts as a spacer, extending the captured molecule away from the surface to minimize steric hindrance and improve accessibility for binding partners.
-
Bioconjugation and Drug Delivery: The biocompatible and non-immunogenic nature of PEG makes this compound suitable for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
Quantitative Data on PEG Linker Length in PROTAC Efficacy
The selection of an appropriate linker is a critical step in PROTAC design. The following table summarizes representative data from studies investigating the impact of varying PEG linker lengths on the degradation efficiency of target proteins. While specific data for a 32-unit PEG linker is not extensively published, the trend observed with increasing linker length provides a strong rationale for the use of long-chain linkers like this compound in certain contexts. The key parameters presented are the half-maximal degradation concentration (DC50), where a lower value indicates higher potency, and the maximum degradation (Dmax), where a higher percentage is more desirable.[1][2]
| Target Protein | E3 Ligase Recruiter | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 4 | >1000 | - | [3] |
| BRD4 | VHL | PEG | 6 | 527 ± 111 | - | [3] |
| BRD4 | VHL | PEG | 8 | 158 ± 83 | - | [3] |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | VHL | PEG | 12 | >100 | <50 | |
| ERα | VHL | PEG | 16 | ~50 | >80 | |
| BRD4 | CRBN | PEG | 0 | < 0.5 µM | - | |
| BRD4 | CRBN | PEG | 1-2 | > 5 µM | - | |
| BRD4 | CRBN | PEG | 4-5 | < 0.5 µM | - |
Note: This table is a compilation of data from multiple sources to illustrate the general trend of linker length optimization and does not represent a single head-to-head study. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC molecule by coupling a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle) using this compound as the linker.
Diagram of PROTAC Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving Amino-PEG32-acid Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during Amino-PEG32-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
The optimal pH for N-hydroxysuccinimide (NHS) ester chemistry involves a trade-off between amine reactivity and NHS ester stability.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3] A pH of 8.3-8.5 is often cited as the ideal balance for efficient conjugation.[4][5] Below this range, the primary amines on the target molecule are more likely to be protonated and thus less nucleophilic, reducing reaction efficiency. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which deactivates the reagent before it can react with the amine.
Q2: What is the primary competing reaction that reduces the efficiency of NHS-ester-mediated conjugation?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the ester, leading to its inactivation. This rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.
Q3: Can I use common biological buffers like Tris or glycine in my conjugation reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS-activated PEG, leading to significantly lower conjugation efficiency. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.
Q4: How should I store my this compound and other PEG reagents?
PEG derivatives, especially those with reactive functionalities like NHS esters, are sensitive to moisture, light, and oxidation. For long-term storage, they should be kept in a dry, dark environment at low temperatures (≤ -15°C) under an inert atmosphere like argon or nitrogen. Before use, the container should be allowed to slowly warm to room temperature before opening to prevent moisture condensation. It is not recommended to store PEG derivatives in solution.
Q5: What is the difference between using NHS and Sulfo-NHS for activation?
The primary difference lies in their solubility. Sulfo-NHS contains a sulfonate group that increases its water solubility. This allows for conjugation reactions to be performed in entirely aqueous solutions without the need for organic co-solvents like DMSO or DMF, which are often required to dissolve NHS esters. The increased water solubility of Sulfo-NHS also helps to prevent the aggregation of proteins during conjugation. However, Sulfo-NHS esters can be more susceptible to hydrolysis in aqueous solutions, requiring careful control of reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
-
Question: I am observing very low or no conjugation of my this compound to my protein. What are the possible causes and how can I troubleshoot this?
-
Answer: Low conjugation efficiency is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Verify Reagent Activity:
-
PEG-NHS Ester Hydrolysis: The most common cause is the hydrolysis of the NHS ester. Ensure that your PEG reagent is fresh and has been stored correctly in a dry environment. Prepare solutions immediately before use, as the half-life of NHS esters in aqueous buffers can be short, especially at higher pH.
-
EDC/NHS Quality: If you are performing a two-step conjugation, ensure your EDC and NHS are of high quality and have been stored under desiccated conditions.
-
-
Optimize Reaction Buffer:
-
Incorrect Buffer Type: Confirm that you are not using a buffer containing primary amines (e.g., Tris, glycine). Switch to an amine-free buffer such as PBS, HEPES, or borate within the recommended pH range.
-
Suboptimal pH: The pH of the reaction is critical. Perform small-scale pilot reactions at different pH values between 7.2 and 8.5 to determine the optimal condition for your specific molecule.
-
-
Adjust Molar Ratios:
-
Insufficient PEG Reagent: Increase the molar excess of the this compound. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is a good starting point. For more dilute protein solutions, a 20- to 50-fold molar excess may be necessary to favor the reaction with the amine over hydrolysis.
-
-
Check Protein Concentration:
-
Dilute Solutions: In dilute protein solutions, the competition from hydrolysis is more pronounced. If possible, increase the concentration of your target molecule to improve the reaction kinetics.
-
-
Problem 2: Protein Precipitation During or After Conjugation
-
Question: My protein is precipitating out of solution during the conjugation reaction. What can I do to prevent this?
-
Answer: Protein precipitation can occur due to several factors, including changes in the protein's properties upon PEGylation or the reaction conditions themselves.
-
Change in Isoelectric Point (pI): The conjugation of PEG to primary amines neutralizes their positive charge. This can alter the overall pI of the protein. If the new pI is close to the pH of your buffer, the protein's solubility can decrease, leading to precipitation.
-
Solution: Try adjusting the pH of your buffer or perform the reaction at a different pH where the modified protein is more soluble.
-
-
Over-Conjugation: Excessive modification of the protein surface can lead to denaturation and aggregation.
-
Solution: Reduce the molar excess of the PEG reagent to decrease the degree of labeling. Perform a titration to find the highest concentration of the PEG linker that does not cause precipitation.
-
-
Organic Solvent: If using an organic solvent like DMSO or DMF to dissolve the PEG reagent, the final concentration of the solvent in the reaction mixture might be high enough to cause protein denaturation.
-
Solution: Minimize the volume of the organic solvent used. Alternatively, use a more water-soluble activator like Sulfo-NHS to avoid the need for organic solvents.
-
-
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (Half-life)
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour (estimated) |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in this range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective at a slightly more alkaline pH. |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to primary amines on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Allow all reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF if they are not readily soluble in the activation buffer. These solutions should be prepared fresh.
-
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer (pH 6.0).
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Ensure your protein is in the Coupling Buffer (pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis. The appropriate purification method will depend on the size difference between the conjugated protein and the free PEG linker.
-
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Competing reactions in NHS ester chemistry.
References
Technical Support Center: Troubleshooting Amino-PEG32-acid Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving Amino-PEG32-acid, focusing on addressing the common challenge of low product yield.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a very low or no yield. What are the common causes?
Low or no product formation is a frequent issue that can often be attributed to suboptimal reaction conditions. Key factors to investigate include the quality of your reagents, reaction pH, and the presence of moisture.[1][2] Inadequate activation of the carboxylic acid or instability of the activated intermediate can also significantly hinder the reaction.
Q2: How can I ensure my starting materials and reagents are suitable for the reaction?
The purity and stability of your starting materials are critical. The this compound should be stored under an inert gas and refrigerated to prevent degradation.[1] Coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are sensitive to moisture and should be fresh.[1][3] It is recommended to use fresh bottles of coupling agents like EDC and N-hydroxysuccinimide (NHS), as they are susceptible to hydrolysis.
Q3: What is the optimal pH for my this compound reaction?
The reaction pH is a critical parameter. For reactions involving the activation of the carboxylic acid with NHS esters to couple with primary amines, a pH range of 7-9 is generally recommended. However, there is a trade-off to consider. At higher pH values (e.g., 9.0), the amidation reaction is very fast, but the hydrolysis of the NHS ester intermediate is also significantly accelerated. At a more neutral pH (e.g., 7.4), the reaction is slower, but the NHS ester is more stable, which can lead to a better overall yield by minimizing the competing hydrolysis reaction.
Q4: What are the most common side products, and how can I minimize them?
A prevalent side product in EDC/NHS mediated reactions is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate. This byproduct can be difficult to remove. Another common issue is the hydrolysis of the activated ester intermediate back to the carboxylic acid, especially in the presence of water. To minimize these, ensure all solvents and reagents are anhydrous and optimize the reaction pH and temperature.
Q5: I'm struggling to purify my PEGylated product. What are the recommended methods?
The amphipathic nature of PEGylated molecules can make purification challenging. Several techniques can be employed depending on the properties of your conjugate and the impurities present:
-
Size Exclusion Chromatography (SEC): Effective for separating PEGylated products from smaller unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often effective for purifying PEGylated peptides and other molecules, typically using a water/acetonitrile or water/methanol gradient.
-
Dialysis or Ultrafiltration: Useful for removing small molecule impurities like salts and unreacted coupling agents, particularly for larger PEGylated products.
-
Hydrophobic Interaction Chromatography (HIC): Can be effective for separating PEGylated hydrophobic substances.
Q6: How can I accurately determine the yield and success of my PEGylation reaction?
Several analytical techniques can be used to confirm and quantify your PEGylated product:
-
High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC): These methods separate the reaction mixture components, allowing for the quantification of the PEGylated product versus unreacted starting materials.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the product, confirming the attachment of the PEG chain.
-
SDS-PAGE: For protein PEGylation, SDS-PAGE can show a shift in the molecular weight, indicating successful conjugation. A specific stain for PEG, such as a barium iodide solution, can be used for detection.
Data Summary Tables
Table 1: Effect of pH on NHS-Ester Reaction Kinetics
| pH | Reaction Rate | NHS-Ester Hydrolysis Half-Life | Time to Reach Steady State | Reference |
| 7.4 | Gradual | > 120 minutes | ~ 2 hours | |
| 9.0 | Very Fast | < 9 minutes | ~ 10 minutes |
Table 2: Comparison of Analytical Techniques for PEGylation Analysis
| Technique | Principle | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Good for separating by size, useful for removing unreacted PEG. | May not separate species with similar sizes (e.g., positional isomers). |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, good for purity assessment. | PEG can mask the hydrophobicity of the molecule, affecting separation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to determine molecular weight. | Provides precise mass confirmation of the conjugate. | Can be complex for heterogeneous PEGylated mixtures. |
| SDS-PAGE | Separation based on molecular weight in a gel matrix. | Simple, visual confirmation of PEGylation for proteins. | Low resolution, provides qualitative rather than quantitative data. |
Experimental Protocols
General Protocol for EDC/NHS Coupling of this compound
This protocol provides a general guideline for the coupling of an this compound to a primary amine-containing molecule. Ratios and reaction times may need to be optimized for specific applications.
-
Carboxylic Acid Activation:
-
Dissolve the this compound (1 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the activated NHS ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the amine-containing molecule (1 to 1.5 equivalents) in anhydrous DCM or DMF.
-
If the amine is in a salt form (e.g., HCl salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 equivalents) to neutralize it.
-
Slowly add the activated this compound solution to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a small amount of water.
-
If using DCM, wash the organic layer sequentially with a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method such as reverse-phase HPLC or column chromatography.
-
Analytical Characterization
-
RP-HPLC: Analyze the purified product using a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Monitor the elution profile with a UV detector.
-
Mass Spectrometry: Confirm the identity of the product by obtaining its mass spectrum using ESI-MS or MALDI-TOF to verify the addition of the Amino-PEG32 moiety.
Visual Guides
References
Amino-PEG32-acid stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amino-PEG32-acid in solution. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups?
This compound is a monodisperse polyethylene glycol (PEG) derivative. It features two distinct functional groups: a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a 32-unit PEG spacer.[1] The hydrophilic PEG chain enhances solubility in aqueous media.[1] The primary amine group can react with activated esters (like NHS esters), carboxylic acids, and carbonyls.[1] The carboxylic acid can be conjugated to primary amines using activators such as EDC or HATU to form a stable amide bond.[1]
Q2: What are the primary stability concerns for this compound in solution?
The stability of this compound in solution is influenced by both the PEG backbone and its terminal functional groups. The main concerns are:
-
Oxidation of the PEG chain: The polyether backbone is susceptible to oxidative degradation, especially in the presence of oxygen, heat, and transition metals.[2] This can lead to chain scission and the formation of impurities like aldehydes and carboxylic acids.
-
Hydrolysis and Degradation of the Amino Acid Terminus: The amino acid moiety can undergo degradation pathways common to other amino acids, such as deamination, particularly under harsh pH or high-temperature conditions.
-
Instability in Solution: Like many peptides and modified amino acids, long-term storage in solution is not recommended as it can lead to slow chemical degradation.
Q3: How should lyophilized (solid) this compound be stored?
For long-term stability, lyophilized this compound should be stored away from heat, light, and moisture. The recommended storage condition is at -20°C in a tightly sealed container, preferably within a desiccator. Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the product, which can significantly reduce long-term stability.
Q4: What is the best practice for preparing and storing stock solutions of this compound?
Peptides and related compounds should not be stored in solution for more than a few days for maximum stability. If a stock solution must be prepared, it is best to:
-
Use an appropriate oxygen-free buffer; peptides containing sensitive residues often require degassed buffers to prevent oxidation.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation.
-
For short-term storage (a few days to weeks), frozen aliquots at -20°C or below are recommended. Long-term storage in solution is generally discouraged.
Q5: What factors accelerate the degradation of this compound in solution?
Several factors can accelerate degradation:
-
Temperature: Elevated temperatures increase the rate of both oxidative degradation of the PEG chain and hydrolysis of the terminal groups. Thermal-oxidative degradation of PEG can occur even at temperatures below 100°C.
-
Oxygen: Molecular oxygen is required for the oxidative degradation of PEG, which leads to the formation of impurities like formaldehyde and formic acid. Purging solutions with an inert gas like argon or nitrogen can minimize this.
-
Light: Exposure to light, particularly UV light, can contribute to the generation of radicals that initiate oxidative degradation. Storing solutions protected from light is crucial.
-
pH: The pH of the solution is critical. The terminal amino and carboxylic acid groups have pH-dependent stability. Furthermore, the oxidative degradation of PEG can itself cause a reduction in the solution's pH over time due to the formation of acidic byproducts.
-
Transition Metals: The presence of transition metal ions can catalyze the oxidation of the PEG chain.
Q6: What are the likely degradation products I might see in my analysis?
Degradation can yield several byproducts:
-
From the PEG chain: Oxidative chain scission can produce smaller PEG fragments, as well as volatile impurities like formaldehyde, formic acid, and acetaldehyde.
-
From the Amino Acid Terminus: Deamination is a primary degradation pathway for the amino group, which can yield products like maleic and fumaric acid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Conjugation Reaction | The reactive ends (-NH2 or -COOH) of the this compound have degraded. | Use a freshly prepared stock solution of this compound. Verify the storage conditions of the lyophilized powder and prepared solutions. Consider running a quality control check (e.g., HPLC) on the reagent before use. |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | The this compound has degraded, leading to byproducts such as smaller PEG fragments, aldehydes, or acids. | Analyze a freshly prepared sample alongside the stored sample to identify degradation peaks. Store solutions under an inert atmosphere (argon or nitrogen) and protect them from light to minimize oxidative degradation. |
| Inconsistent Experimental Results Between Batches | The age and storage conditions of the this compound solutions are varying, leading to different levels of purity and reactivity. | Standardize the protocol for solution preparation, including the solvent/buffer used, concentration, and storage method. Always use solutions of a similar "age" for a set of related experiments. |
| The pH of the Stock Solution Decreases Over Time | Oxidative degradation of the PEG backbone is occurring, which generates acidic byproducts like formic acid. | Prepare solutions fresh before use. If storage is necessary, purge the vial with argon or nitrogen before sealing and store it at -20°C. Monitor the pH of the solution before use in pH-sensitive reactions. |
Experimental Protocols
Protocol 1: Recommended Preparation and Storage of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture condensation.
-
Solvent Preparation: Use a high-purity, oxygen-free buffer or solvent. If using an aqueous buffer, degas it by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Quickly weigh the desired amount of the lyophilized powder and dissolve it in the prepared solvent to the target concentration.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Inert Gas Purge: Gently purge the headspace of each aliquot tube with nitrogen or argon before tightly sealing the cap.
-
Storage: Immediately flash-freeze the aliquots and store them at -20°C or, for longer-term storage, at -80°C. Protect from light.
-
Usage: When needed, thaw a single aliquot. Do not reuse any remaining solution. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Stability by HPLC
-
Initial Analysis: Immediately after preparing the stock solution (as per Protocol 1), inject an appropriate amount onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Method Development: Develop a gradient method (e.g., using water and acetonitrile with 0.1% TFA) that provides good separation of the main this compound peak from any potential impurities.
-
Data Acquisition: Record the chromatogram, noting the retention time and peak area of the main compound. This serves as the "Time 0" reference.
-
Time-Point Analysis: Store the stock solution under the desired conditions (e.g., 4°C, room temperature, -20°C). At regular intervals (e.g., 1 day, 3 days, 1 week), inject the same volume of the stored solution onto the HPLC.
-
Data Comparison: Compare the chromatograms from different time points to the "Time 0" reference. Look for a decrease in the main peak's area and the appearance of new peaks, which indicate degradation. Quantify the purity by calculating the percentage of the main peak area relative to the total area of all peaks.
Data Summary
Table 1: General Stability and Storage Recommendations
| Condition | Temperature | Atmosphere | Light Exposure | Expected Stability | Key Considerations |
| Lyophilized Powder (Long-term) | -20°C | Sealed (Desiccated) | Protected from light | Years | Must be warmed to room temperature in a desiccator before opening to prevent moisture absorption. |
| Aqueous Solution (Short-term) | -20°C | Inert Gas (Argon/Nitrogen) | Protected from light | Days to Weeks | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution (Working) | 4°C | Ambient | Protected from light | Hours to a few days | Prone to oxidative and microbial degradation. Prepare fresh for best results. |
| Aqueous Solution (Stressed) | Room Temperature | Ambient | Ambient | Hours | Not recommended. Rapid degradation is likely due to oxidation and other pathways. |
Visualizations
References
Technical Support Center: Purification of Amino-PEG32-Acid Conjugates
Welcome to the technical support center for the purification of Amino-PEG32-acid conjugates. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist in your purification workflows.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound conjugates.
Issue 1: Low Purity - Contamination with Unconjugated Protein/Peptide
| Potential Cause | Recommended Solution |
| Inefficient PEGylation Reaction | Optimize the reaction conditions, including the molar ratio of PEG reagent to the protein/peptide, pH, temperature, and reaction time to drive the reaction to completion. |
| Inappropriate Chromatography Method | Ion Exchange Chromatography (IEX): PEGylation often shields surface charges, causing the conjugate to elute differently than the native protein. This is a powerful method for separating based on the degree of PEGylation.[1][2][3][] Size Exclusion Chromatography (SEC): The significant size increase upon PEGylation allows for effective separation from the smaller, unconjugated starting material.[5] |
| Suboptimal Column & Buffer Selection (IEX) | Select a resin (anion or cation exchange) based on the isoelectric point (pI) of your protein vs. the conjugate. Optimize the pH of the mobile phase to maximize the charge difference between the conjugated and unconjugated species. |
| Poor Resolution in SEC | Ensure the sample volume does not exceed 3-5% of the total column volume for optimal resolution. Choose a column with an appropriate fractionation range to effectively separate the conjugate from the unconjugated molecule based on their hydrodynamic radii. |
Issue 2: Low Purity - Contamination with Excess, Unreacted PEG Reagent
| Potential Cause | Recommended Solution |
| High Molar Excess of PEG Reagent | While a molar excess is needed, an extremely high ratio can complicate purification. Reduce the excess in subsequent reaction optimizations. |
| Ineffective Removal of Small Molecules | Dialysis / Ultrafiltration: Use a membrane with a Molecular Weight Cutoff (MWCO) that is significantly larger than the PEG reagent but smaller than the conjugate (e.g., 10-30 kDa MWCO) to retain the conjugate while allowing the free PEG to pass through. Size Exclusion Chromatography (SEC) / Desalting: An SEC column with a low molecular weight exclusion limit (e.g., G-25) is highly effective for rapidly separating the large conjugate from the small, unreacted PEG reagent. |
| Co-elution in Other Chromatographic Modes | In IEX or RP-HPLC, the unreacted PEG may co-elute with the conjugate if it has similar charge or hydrophobicity characteristics. Always incorporate a size-based separation step (SEC or dialysis) to remove free PEG. |
Issue 3: Broad or Tailing Peaks in HPLC Analysis
| Potential Cause | Recommended Solution |
| Polydispersity of PEG | While this compound implies a discrete chain length, broader peaks can arise from polydispersity in the starting PEG material. This can cause the conjugate to elute as a broad peak rather than a sharp one. |
| Secondary Interactions with Column Matrix | The PEG chain can interact non-specifically with silica-based SEC or RP-HPLC stationary phases, leading to peak tailing and poor recovery. Adding organic modifiers or salts to the mobile phase can help minimize these interactions. |
| Slow On-Column Kinetics (RP-HPLC) | The interaction of the large, flexible PEG chain with the stationary phase can be slow. Increasing the column temperature (e.g., to 60-90 °C) can improve peak shape and recovery. |
| Presence of Positional Isomers | If the target molecule has multiple possible PEGylation sites, the reaction can produce a mixture of isomers. These isomers may have slightly different properties, leading to peak broadening or partially resolved peaks. IEX or RP-HPLC are often better suited for separating isomers than SEC. |
Issue 4: Low Recovery or Yield of Purified Conjugate
| Potential Cause | Recommended Solution |
| Non-specific Adsorption | The conjugate may bind irreversibly to chromatography columns or filtration membranes. Pre-condition membranes as per manufacturer instructions. For chromatography, consider using a different column chemistry or adding modifiers to the mobile phase to reduce binding. |
| Precipitation/Aggregation on Column | The conjugate may be poorly soluble in the selected mobile phase, causing it to precipitate. Ensure the buffer pH and ionic strength maintain the solubility of the conjugate. SEC can also be used to detect and quantify aggregates. |
| Product Degradation | The conjugate may be unstable at the pH or temperature used for purification. Perform stability studies and conduct purification at a temperature (e.g., 4 °C) and pH where the conjugate is most stable. |
Frequently Asked Questions (FAQs)
Q1: What is the best first step to purify my this compound conjugate after the reaction? A size-based separation is typically the most effective initial step. Techniques like Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF) are excellent for removing small molecule impurities, particularly the excess unreacted PEG reagent and any quenching agents from the reaction mixture.
Q2: How can I separate mono-PEGylated from multi-PEGylated species? Ion Exchange Chromatography (IEX) is often the most powerful technique for this separation. Each PEG chain attached to a protein (especially at a charged residue like lysine) can shield the surface charge, altering the molecule's overall binding affinity to the IEX resin. This allows for the separation of native, mono-, di-, and multi-PEGylated forms.
Q3: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC? If the conjugated molecule (e.g., a small molecule or peptide) lacks a UV chromophore, or if you need to detect the PEG component itself, universal detectors are recommended. These include the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). A Refractive Index (RI) detector can also be used, but it is generally less sensitive and not compatible with gradient elution.
Q4: Can I use Reverse-Phase HPLC (RP-HPLC) for purification? Yes, RP-HPLC separates molecules based on hydrophobicity and can be very effective, especially for purifying PEGylated peptides or conjugates of hydrophobic small molecules. The addition of the PEG chain alters the overall hydrophobicity of the parent molecule, allowing for separation from the unconjugated form. It is also a powerful analytical tool for assessing purity.
Q5: What causes the formation of multiple peaks or "isomers" in my chromatogram? If your target molecule (e.g., a protein) has several potential reaction sites (like multiple lysine residues), the PEG chain can attach at different positions. These different "positional isomers" can have slightly different surface properties, leading to their separation by high-resolution techniques like IEX or RP-HPLC.
Experimental Protocols
Protocol 1: Purification by Ion Exchange Chromatography (IEX)
This protocol provides a general framework for separating a PEGylated conjugate from its unconjugated form. Optimization is required based on the specific properties of your molecule.
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Column Selection and Equilibration:
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Determine the isoelectric point (pI) of the unconjugated molecule.
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If purifying at a pH > pI, the molecule is negatively charged; use an anion exchange column (e.g., Q-sepharose).
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If purifying at a pH < pI, the molecule is positively charged; use a cation exchange column (e.g., SP-sepharose).
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Equilibrate the column with 5-10 column volumes (CV) of a low-salt binding buffer (e.g., 20 mM Tris, pH 8.0).
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-
Sample Preparation and Loading:
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Ensure the crude reaction mixture is in the binding buffer, or perform a buffer exchange using a desalting column or dialysis.
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Filter the sample through a 0.22 µm filter to remove particulates.
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Load the sample onto the equilibrated column at a controlled flow rate.
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-
Washing:
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Wash the column with 5-10 CV of binding buffer to remove any unbound material, including potentially the unreacted PEG reagent.
-
-
Elution:
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Elute the bound species using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 CV). The elution buffer is typically the binding buffer containing high salt (e.g., 1 M NaCl).
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The PEGylated conjugate, having its charge shielded by the PEG chain, is expected to elute at a lower salt concentration than the more highly charged unconjugated molecule.
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Collect fractions throughout the gradient.
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-
Analysis:
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Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to identify which fractions contain the pure conjugate.
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Pool the pure fractions for downstream applications.
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Visualizations
Workflow & Logic Diagrams
Caption: General purification and analysis workflow for PEG conjugates.
Caption: Troubleshooting flowchart for low purity of PEG conjugates.
References
Technical Support Center: Optimizing Reaction Conditions for Amino-PEG32-acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Amino-PEG32-acid. Our goal is to help you navigate common challenges and successfully achieve your desired conjugation outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: Hydrolysis of coupling agents (e.g., EDC, NHS) or degradation of this compound. | 1. Use fresh or properly stored reagents. Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[1][2] Store this compound desiccated at -20°C.[3] |
| 2. Suboptimal pH: The pH of the reaction mixture is critical for both the activation of the carboxylic acid and the nucleophilic attack by the amine. | 2. For EDC/NHS chemistry, maintain a pH of 4.5-7.2 for the activation step and pH 7-8 for the amine coupling step.[4] Use non-amine containing buffers like PBS, MES, or borate buffer.[4] | |
| 3. Steric Hindrance: The long PEG chain may sterically hinder the reaction site. | 3. Increase the reaction time or use a slight molar excess of the this compound. Consider using a linker if steric hindrance is significant. | |
| 4. Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the this compound for reaction with the activated carboxylic acid. | 4. Use a non-amine containing buffer such as PBS (phosphate-buffered saline), MES (2-(N-morpholino)ethanesulfonic acid), or borate buffer. | |
| Formation of Side Products | 1. N-acylurea Formation: A common side reaction with carbodiimide coupling agents like EDC, leading to an inactive carboxyl group. | 1. Use NHS in conjunction with EDC to convert the unstable O-acylisourea intermediate to a more stable NHS-ester, which is less prone to side reactions. |
| 2. Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS-ester) can hydrolyze in aqueous solutions, reducing the amount available for conjugation. | 2. Perform the reaction in a timely manner after activating the carboxylic acid. While EDC hydrolysis is a concern, adding the amine-containing molecule quickly can favor the desired reaction. | |
| 3. Racemization: Activation of the carboxyl group can sometimes lead to a loss of stereochemistry at the alpha-carbon. | 3. The addition of additives like HOBt or HOAt can help to suppress racemization. | |
| Difficulty in Product Purification | 1. Excess Unreacted PEG: A large excess of this compound can be difficult to separate from the desired conjugate. | 1. Optimize the molar ratio of reactants to minimize excess PEG. Use an appropriate purification method such as size exclusion chromatography (SEC) or dialysis with a suitable molecular weight cutoff (MWCO) membrane. |
| 2. Aggregation: PEGylated molecules can sometimes aggregate, especially at high concentrations. | 2. Work at appropriate concentrations and consider using additives that reduce aggregation if necessary. Analyze for aggregates using techniques like size exclusion chromatography. | |
| Inconsistent Results | 1. Hygroscopic Nature of Reagents: this compound and coupling reagents can absorb moisture from the air, affecting their reactivity and stoichiometry. | 1. Allow reagents to warm to room temperature in a desiccator before opening. Handle quickly and store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Variability in Starting Materials: Ensure the purity and integrity of your protein, peptide, or other molecule to be conjugated. | 2. Characterize your starting materials thoroughly before conjugation using techniques like mass spectrometry. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for reacting this compound with a carboxylic acid using EDC/NHS chemistry?
For optimal results, a two-step pH adjustment is recommended. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2. Following the activation step, the reaction with the primary amine of this compound is most efficient at a pH between 7 and 8.
2. What are the best buffers to use for this reaction?
It is crucial to use buffers that do not contain primary amines, as these will compete with the this compound. Recommended buffers include Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid) buffer, and borate buffer.
3. How should I store this compound?
This compound should be stored at -20°C under desiccated conditions. Before use, it is important to allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening, as the compound can be hygroscopic. For long-term storage, purging the container with an inert gas like argon or nitrogen is recommended.
4. How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help to identify the starting materials, the conjugated product, and any potential side products.
5. What are common side reactions to be aware of when using this compound?
Common side reactions primarily stem from the coupling chemistry used. With EDC/NHS coupling, these can include:
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Hydrolysis of the activated NHS-ester.
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Formation of an unreactive N-acylurea byproduct.
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Racemization at the chiral center of the carboxylic acid-containing molecule.
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Diketopiperazine formation if coupling the second amino acid in a peptide synthesis.
6. How do I remove unreacted this compound after the reaction?
Due to the significant size of the PEG chain, purification methods that separate based on size are often effective. These include:
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Size Exclusion Chromatography (SEC): This is a form of HPLC that separates molecules based on their hydrodynamic volume.
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Dialysis: Using a dialysis membrane with a molecular weight cutoff (MWCO) that is large enough to retain your conjugated product but allow the smaller, unreacted PEG to pass through.
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Tangential Flow Filtration (TFF): This is another filtration-based method suitable for larger scale purifications.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol outlines a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule).
Materials:
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This compound
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Carboxylic acid-containing molecule
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or hydroxylamine)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Purification system (e.g., SEC-HPLC, dialysis equipment)
Procedure:
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Reagent Preparation:
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Allow all reagents to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate solvent.
-
Prepare a stock solution of this compound in the Coupling Buffer.
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Freshly prepare solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.
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-
Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
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Add a 2 to 10-fold molar excess of EDC and NHS to the carboxylic acid solution.
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Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
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-
Conjugation Reaction:
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Add a 1.1 to 5-fold molar excess of the this compound solution to the activated carboxylic acid mixture.
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Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
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Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive molecules, with gentle stirring.
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-
Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
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-
Characterization:
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Characterize the final product using techniques like SDS-PAGE (for proteins), HPLC, and mass spectrometry to confirm conjugation and assess purity.
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Visualizations
Caption: EDC/NHS Coupling Workflow for this compound.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
Technical Support Center: Preventing Aggregation of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during and after the PEGylation of therapeutic proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PEGylated protein aggregation?
A1: While PEGylation is a strategy to enhance protein stability, aggregation can still occur due to several factors:
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Suboptimal Reaction Conditions: The PEGylation reaction environment, including pH, temperature, and buffer composition, can significantly impact protein stability.
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High Protein Concentration: Increased protein concentration can promote intermolecular interactions, leading to aggregation.
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Poor Quality of Starting Material: The presence of pre-existing aggregates in the initial protein solution can act as nucleation sites, accelerating further aggregation.
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Inappropriate PEG Reagent: The choice of PEG reagent, including its molecular weight, structure (linear vs. branched), and activation chemistry, can influence the stability of the final conjugate.
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Intermolecular Cross-linking: The use of bifunctional PEG reagents can sometimes lead to the cross-linking of multiple protein molecules, resulting in aggregation.
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Surface-Induced Aggregation: Proteins can aggregate at air-liquid or solid-liquid interfaces, a process that can be exacerbated by agitation or contact with certain container surfaces.
Q2: How can I detect and quantify aggregation in my PEGylated protein sample?
A2: Several analytical techniques can be employed to detect and quantify protein aggregation. The choice of method depends on the nature and size of the aggregates.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies soluble aggregates and distinguishes them from the monomeric protein. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light. | Detects the presence of larger aggregates and provides an average particle size. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing or non-reducing conditions. | Reveals the presence of high-molecular-weight species corresponding to covalent aggregates. |
| Turbidity Measurement (UV-Vis) | Measures the amount of light scattered by particles in a solution. | Indicates the formation of insoluble aggregates by an increase in absorbance. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ionized molecules. | Identifies the molecular weight of the PEGylated protein and detects multimers. |
Q3: What role do excipients play in preventing aggregation?
A3: Excipients are additives that can stabilize proteins in solution and prevent aggregation through various mechanisms.
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars | Promote preferential exclusion, leading to a more compact and stable protein conformation.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions and can inhibit the formation of salt bridges between proteins.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent protein adsorption to interfaces, thereby minimizing surface-induced aggregation.[1] |
Troubleshooting Guides
Issue: Significant precipitation or aggregation is observed during the PEGylation reaction.
This guide provides a systematic approach to troubleshoot and mitigate protein aggregation during the PEGylation process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting aggregation during protein PEGylation.
Step 1: Optimize Reaction Conditions
It is crucial to perform small-scale screening experiments to identify the optimal reaction parameters before scaling up.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
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Prepare Stock Solutions:
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Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).[2]
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Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
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-
Set up a Screening Matrix: Design a matrix of experiments to test a range of conditions.
| Parameter | Range to Test |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 |
| pH | 6.0, 7.0, 7.4, 8.0 (consider the protein's pI) |
| Temperature | 4°C, Room Temperature (e.g., 20-25°C) |
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Perform the Reactions:
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For each condition, mix the protein and PEG solutions in a microcentrifuge tube.
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Incubate the reactions for a set time (e.g., 2-4 hours or overnight) with gentle mixing.
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-
Analyze the Results:
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Visually inspect for precipitation.
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Analyze each reaction mixture for aggregation using SEC and/or DLS.
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Use SDS-PAGE to check for the desired degree of PEGylation and the presence of high-molecular-weight aggregates.
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Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, add stabilizing excipients to the reaction buffer. Refer to the table in FAQ Q3 for recommended excipients and their concentrations.
Step 3: Evaluate PEG Reagent and Strategy
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Control Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]
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Lower the Temperature: Performing the reaction at 4°C can slow down the reaction rate.
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Stepwise Addition of PEG: Add the activated PEG reagent in smaller aliquots over time instead of all at once.
-
-
Consider Alternative PEG Reagents: If using a bifunctional PEG is causing cross-linking, consider switching to a monofunctional PEG reagent.
Step 4: Ensure High-Quality Starting Material
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Pre-purify the Protein: Use SEC to remove any pre-existing aggregates from the protein stock solution before starting the PEGylation reaction.
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Buffer Exchange: Ensure the protein is in an optimal buffer for stability before initiating the reaction.
Issue: The purified PEGylated protein aggregates during storage.
This guide addresses aggregation issues that arise after the PEGylation and purification processes.
Troubleshooting Workflow for Storage Stability
Caption: A systematic approach to improving the storage stability of PEGylated proteins.
Step 1: Optimize the Formulation Buffer
The composition of the final storage buffer is critical for the long-term stability of the PEGylated protein.
Experimental Protocol: Formulation Buffer Screening
Objective: To identify a buffer formulation that minimizes aggregation during storage.
Methodology:
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Buffer Exchange: Aliquot the purified PEGylated protein and exchange it into different formulation buffers using dialysis or diafiltration.
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Screening Parameters:
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pH: Test a range of pH values around the protein's pI and its known pH of maximum stability.
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Excipients: Include various stabilizing excipients at different concentrations (refer to the table in FAQ Q3).
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-
Stability Study:
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Store the aliquots at different temperatures (e.g., 4°C, 25°C, and an accelerated condition like 40°C).
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At various time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze for aggregation using SEC and DLS.
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-
Select Optimal Formulation: Choose the buffer composition that shows the least amount of aggregation over time.
Step 2: Evaluate Storage Temperature
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Low-Temperature Storage: For long-term storage, freezing at -80°C is generally recommended.
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Cryoprotectants: When freezing, include a cryoprotectant such as glycerol (e.g., 10-20% v/v) to prevent aggregation during freeze-thaw cycles.
Step 3: Assess Container and Handling
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Container Material: Use low-protein-binding tubes and containers to minimize surface adsorption.
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Minimize Agitation: Avoid vigorous shaking or vortexing, which can induce aggregation at the air-liquid interface.
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Sterile Filtration: Filter the final formulated product through a low-protein-binding sterile filter (e.g., 0.22 µm) into the final storage container.
References
Validation & Comparative
Amino-PEG32-Acid in Antibody-Drug Conjugates: A Comparative Guide to PEG Linker Performance
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, a critical bridge between the monoclonal antibody and the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides a comparative analysis of Amino-PEG32-acid in the context of other PEG linkers, offering insights into the impact of PEG chain length on ADC performance, supported by available experimental data.
The incorporation of hydrophilic PEG linkers is a key strategy to mitigate the challenges posed by hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[1] This hydrophilicity allows for a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the ADC.[1][2] Furthermore, the length of the PEG chain can significantly modulate an ADC's pharmacokinetic profile, stability, and ultimately, its anti-tumor efficacy.[1]
The Emerging Role of Long-Chain PEG Linkers
While direct experimental data for this compound in ADCs is limited in publicly available literature, its properties can be extrapolated from studies on other long-chain PEG linkers. As a discrete and long-chain hydrophilic spacer, this compound offers the potential to significantly improve the performance of ADCs, particularly those with highly hydrophobic payloads. The bifunctional nature of this compound, with a terminal amine and a carboxylic acid, provides versatile conjugation handles for attachment to both the antibody and the cytotoxic drug.
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of an optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] Longer PEG chains generally lead to a more favorable pharmacokinetic profile but may in some cases slightly reduce in vitro potency.
Quantitative Data on ADC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Half-Life (t1/2) Extension (Fold Increase) |
| No PEG | High | 1.0 |
| PEG2 | Moderate | Not widely reported |
| PEG4 | Moderate | Not widely reported |
| PEG8 | Low | Not widely reported |
| PEG12 | Low | Not widely reported |
| PEG24 | Low | Not widely reported |
| 4 kDa PEG | Not directly comparable | 2.5 |
| 10 kDa PEG | Not directly comparable | 11.2 |
Note: Clearance rate data is adapted from a study in rats. Half-life extension data is from a study using affibody-drug conjugates and may not be directly comparable to full-sized ADCs.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Moiety | In Vitro Cytotoxicity Reduction (Fold Increase in IC50) |
| None | 1.0 |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22.0 |
Note: This data is from a study on affibody-drug conjugates and illustrates a potential trade-off between linker length and in vitro potency.
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length Category | Key Characteristics |
| Short (e.g., PEG2, PEG4) | May offer better ADC stability by keeping the payload closer to the antibody. Less pronounced impact on improving pharmacokinetics compared to longer linkers. |
| Medium (e.g., PEG8, PEG12, PEG18) | Often represents a good balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect around PEG8 has been observed, where further increases in length have a diminished impact on clearance. |
| Long (e.g., PEG24, PEG32) | Expected to significantly improve the pharmacokinetic profile, leading to a prolonged half-life and increased area under the curve (AUC). This is particularly beneficial for ADCs with highly hydrophobic payloads or those targeting antigens with low expression levels. However, very long linkers might negatively impact cytotoxicity in some contexts. |
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of ADCs with different PEG linkers.
Protocol 1: ADC Synthesis and Characterization
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Antibody Modification (if necessary): For cysteine conjugation, the monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups. For lysine conjugation, the antibody is used directly.
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Drug-Linker Synthesis: The Amino-PEG-acid linker is first reacted with the cytotoxic payload. For instance, the carboxylic acid end of the PEG linker can be activated using carbodiimide chemistry (e.g., with EDC and Sulfo-NHS) and then reacted with an amine-containing payload.
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Conjugation: The purified drug-linker construct with a free amine on the PEG linker is then conjugated to the antibody. If targeting lysine residues, the amine groups on the antibody can be reacted with an activated ester on the drug-linker. Alternatively, for cysteine conjugation, a maleimide-functionalized drug-linker can be reacted with the reduced antibody.
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Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reagents. Size exclusion chromatography (SEC) is a common method for this purpose.
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Characterization: The purified ADC is thoroughly characterized to determine the average DAR (using techniques like hydrophobic interaction chromatography - HIC or UV-Vis spectroscopy), the level of aggregation (by SEC), and the integrity of the conjugate (by mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linkers.
-
Incubation: The cells are incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) after injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance rate, and area under the curve (AUC) are calculated using appropriate software.
Conclusion
The selection of a PEG linker is a critical step in the design of an effective and safe ADC. While direct experimental data for this compound is not yet widely available, the established trends with other long-chain PEG linkers suggest that it holds significant promise for improving the therapeutic index of ADCs, particularly those with challenging hydrophobic payloads. Longer PEG chains, such as PEG32, are expected to enhance the pharmacokinetic profile by increasing the ADC's half-life and reducing its clearance. However, a potential trade-off with in vitro cytotoxicity needs to be carefully evaluated for each specific ADC construct. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other PEG linkers, enabling researchers to make data-driven decisions in the development of next-generation antibody-drug conjugates.
References
A Comparative Guide to Amino-PEG32-acid and Shorter PEG Chains in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision that profoundly influences the therapeutic efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. This guide provides an objective, data-supported comparison between Amino-PEG32-acid, a long-chain linker, and its shorter-chain counterparts.
The covalent attachment of PEG chains, known as PEGylation, is a well-established strategy to enhance the properties of therapeutic molecules like proteins, peptides, and nanoparticles. The length of the PEG chain is a paramount parameter, dictating the physicochemical and biological characteristics of the resulting conjugate.[1] Generally, longer PEG chains, such as in this compound, create a larger hydrodynamic size, which can extend circulation half-life and reduce immunogenicity by providing a steric shield.[1][2] However, this may also lead to decreased biological activity due to steric hindrance.[1][] Conversely, shorter PEG chains might have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial for receptor binding or enzyme activity. This guide will explore these nuanced effects through comparative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in physicochemical properties and in vivo performance metrics between long-chain PEGs, represented by this compound, and various shorter-chain alternatives.
Table 1: Physicochemical Properties of Amino-PEG-Acid Linkers
| Property | Amino-PEG4-acid | Amino-PEG8-acid | Amino-PEG12-acid | This compound |
|---|---|---|---|---|
| PEG Units (n) | 4 | 8 | 12 | 32 |
| Molecular Weight ( g/mol ) | ~321.35 | ~513.57 | ~705.79 | ~1561.8 |
| Contour Length (Å) | ~15 | ~30 | ~45 | ~120 |
| Hydrophilicity | High | Very High | Very High | Extremely High |
| Primary Application | Small molecule modification, short spacer | ADC linkers, peptide modification | Bioconjugation where moderate spacing is needed | Maximizing solubility, extending in-vivo half-life |
Table 2: Comparative Pharmacokinetic Profiles of Molecules with Long vs. Short PEG Linkers
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa (long chain) | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa (long chain) | 11.2-fold increase in half-life compared to no PEG. | |
| Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) and elimination half-life increased with increasing PEG molecular weight, indicating longer circulation. |
| Various PEGs (IV in mice) | < 30 kDa | Renal clearance is inversely related to the molecular weight of the PEG molecule. | |
Table 3: Impact of PEG Chain Length on Cellular Uptake and In Vivo Distribution
| System | PEG Linker Length | Key Finding | Reference |
|---|---|---|---|
| Folate-Linked Liposomes | 2 kDa vs. 5 kDa vs. 10 kDa | In vivo tumor accumulation significantly increased as the length of the PEG-linker was increased from 2 kDa to 10 kDa. | |
| Methotrexate-loaded Chitosan Nanoparticles | 750 Da vs. 2 kDa vs. 5 kDa | In vitro cellular uptake in macrophages decreased with increasing PEG molecular weight. | |
| Iron Oxide Nanoparticles | 1 kDa vs. 2 kDa vs. 5 kDa | The hydrodynamic size of the nanoparticles gradually increased with the PEG chain length. |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
Key Performance Considerations
-
Pharmacokinetics and Bioavailability: The most significant advantage of a long PEG chain like that in this compound is the dramatic extension of a drug's circulation half-life. The increased hydrodynamic volume reduces renal clearance, allowing for less frequent dosing. Studies consistently show that AUC and half-life correlate positively with PEG molecular weight.
-
Immunogenicity and Shielding: Longer PEG chains provide a more effective steric shield, which can protect the conjugated protein from proteolytic degradation and reduce its immunogenicity. However, it is important to note that PEG itself can elicit an antibody response (anti-PEG antibodies), which can lead to accelerated blood clearance (ABC) of subsequent doses of PEGylated therapeutics. The structure and length of the PEG chain can influence this response.
-
Solubility and Stability: PEGylation universally enhances the solubility and stability of conjugated molecules, a benefit that is generally more pronounced with longer PEG chains.
-
Biological Activity and Targeting: The "PEG dilemma" arises from the potential for steric hindrance. While a long PEG chain provides a protective shield, it can also mask the active sites of a protein or hinder a targeting ligand's access to its receptor, thereby reducing biological potency. Shorter PEG linkers may be preferable when preserving the conformational freedom of a targeting ligand is critical for receptor-ligand interaction.
Mandatory Visualizations
Caption: A typical experimental workflow for protein bioconjugation using an amine-reactive PEG linker.
References
A Comparative Guide to Mass Spectrometry for Amino-PEG32-acid Conjugate Validation
For researchers, scientists, and drug development professionals, the precise validation of biomolecule conjugation is a critical step in the development of novel therapeutics and diagnostics. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This guide provides an objective comparison of mass spectrometry techniques for the validation of Amino-PEG32-acid conjugates, with a focus on providing supporting experimental data and detailed protocols. Furthermore, it explores alternative analytical methods, offering a comprehensive overview for selecting the most appropriate validation strategy.
Mass Spectrometry: The Gold Standard for Conjugate Validation
Mass spectrometry (MS) is the premier analytical technique for the definitive characterization of PEGylated conjugates, offering unparalleled precision in mass determination. This allows for the direct confirmation of successful conjugation, the determination of the degree of PEGylation, and the identification of any unreacted species or side products. The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), typically with an Electrospray Ionization (ESI) source.
Quantitative Comparison of Mass Spectrometry Techniques
The choice between MALDI-TOF and LC-ESI-MS often depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth characterization.
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Mass Accuracy | Good (typically < 50 ppm with external calibration) | Excellent (typically < 5 ppm with internal calibration)[1] |
| Resolution | High | Very High (especially with Orbitrap or FT-ICR analyzers)[2] |
| Sensitivity | High (femtomole to attomole range) | Very High (attomole to zeptomole range) |
| Throughput | High (amenable to automated sample spotting) | Lower (dependent on chromatographic run time) |
| Sample Purity Requirement | More tolerant to buffers and salts | Requires cleaner samples; coupling with LC provides online purification |
| Information Provided | Primarily molecular weight of intact conjugate | Molecular weight, separation of isomers, and, with MS/MS, fragmentation data for structural elucidation[1] |
| Instrumentation Cost | Moderate to High | High |
Experimental Protocols
This protocol is designed for the rapid screening and confirmation of conjugation.
-
Sample Preparation :
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated matrix solution. For PEGylated compounds, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Sample Spotting :
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.
-
-
MS Analysis :
-
Instrument : MALDI-TOF Mass Spectrometer (e.g., Bruker ultrafleXtreme)[3]
-
Ionization Mode : Positive ion
-
Laser Intensity : Adjust to just above the ionization threshold to obtain good signal-to-noise ratio without excessive fragmentation.
-
Mass Range : Set to encompass the expected mass of the conjugate.
-
Data Acquisition : Average 100-200 laser shots for each spectrum.
-
-
Data Analysis :
-
Identify the peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the this compound conjugate. The observed mass should be within the expected tolerance of the calculated mass.
-
This protocol provides more detailed characterization, including the separation of the conjugate from impurities.
-
Sample Preparation :
-
Dissolve the this compound conjugate in the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC Separation :
-
LC System : Agilent 1260 Infinity LC or equivalent[4]
-
Column : C18 reversed-phase column suitable for biomolecules (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : 40 °C.
-
-
MS Analysis :
-
Instrument : Q-TOF or Orbitrap Mass Spectrometer (e.g., Agilent 6520 Q-TOF, Thermo Scientific Q Exactive)
-
Ionization Mode : Positive ESI.
-
Capillary Voltage : 3.5-4.5 kV.
-
Source Temperature : 120-150 °C.
-
Desolvation Gas Flow : 8-12 L/min.
-
Mass Range : 300-2000 m/z.
-
Data Acquisition : Acquire data in profile mode.
-
-
Data Analysis :
-
Extract the chromatogram and identify the peak corresponding to the conjugate.
-
Deconvolute the mass spectrum of the conjugate peak to obtain the zero-charge mass.
-
For structural confirmation, perform MS/MS analysis on the precursor ion and analyze the fragmentation pattern.
-
Alternative Validation Methods
While mass spectrometry is the most definitive technique, other methods can provide valuable, albeit less direct, evidence of successful conjugation and are often used for routine analysis and quality control.
Comparison of Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Simple, widely available, cost-effective. | Low resolution for PEGylated compounds, potential for band smearing. Does not provide an exact mass. |
| Native PAGE | Separation by size and charge under non-denaturing conditions. | Avoids smearing issues seen with SDS-PAGE for PEGylated proteins, providing better resolution. | Does not provide precise molecular weight information. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Can assess purity, aggregation, and successful conjugation by observing shifts in retention time. | Resolution may be insufficient to separate species with small mass differences. |
Experimental Protocols for Alternative Methods
-
Gel Preparation : Prepare a polyacrylamide gel (e.g., 4-12% gradient gel) without SDS.
-
Sample Preparation : Mix the conjugate with a native loading buffer. Do not heat or add reducing agents.
-
Electrophoresis : Run the gel in a native running buffer at a constant voltage until the dye front reaches the bottom.
-
Staining : Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. A shift in the band migration compared to the unconjugated starting material indicates successful conjugation.
-
System Preparation : Equilibrate an SEC column (e.g., Tosoh TSKgel G4000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Injection : Inject a known concentration of the conjugate onto the column.
-
Chromatography : Run the separation at a constant flow rate.
-
Detection : Monitor the elution profile using a UV detector at 280 nm.
-
Analysis : Compare the retention time of the conjugate to that of the unconjugated starting material. A decrease in retention time is indicative of an increase in hydrodynamic volume due to PEGylation.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for mass spectrometry validation.
Caption: Workflow for MALDI-TOF and LC-ESI-MS validation of conjugates.
Conclusion
For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific protein and the level of detail required. Alternative methods such as Native PAGE and SEC-HPLC are useful for a preliminary assessment of conjugation and purity but lack the accuracy and detail of mass spectrometry. A multi-faceted analytical approach, combining the strengths of different techniques, will ultimately provide the most comprehensive characterization of your this compound conjugate.
References
A Comparative Guide to Amino-PEG32-acid and Non-PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of a long-chain polyethylene glycol (PEG) linker, Amino-PEG32-acid, against commonly used non-PEG linkers. The comparison is supported by a synthesis of currently available data and established principles in drug delivery, offering a comprehensive resource for the rational design of next-generation bioconjugates.
Executive Summary
The choice between a PEGylated linker, such as this compound, and a non-PEG linker hinges on the specific therapeutic goals and the physicochemical properties of the payload. This compound, a long-chain, hydrophilic, and flexible linker, excels at improving the solubility and stability of hydrophobic drugs, extending circulation half-life, and potentially reducing immunogenicity. In contrast, non-PEG linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are primarily designed for specific, triggered release of the payload within the target cell, offering a distinct advantage in controlled drug activation.
This guide will delve into the performance characteristics of each linker type, present available comparative data in a structured format, provide detailed representative experimental protocols, and visualize key concepts through diagrams to aid in informed decision-making.
Performance Comparison: this compound vs. Non-PEG Linkers
The following tables summarize the key performance characteristics of this compound and a representative non-PEG linker, the enzyme-cleavable Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker.
Table 1: Physicochemical and Pharmacokinetic Properties
| Feature | This compound (PEG Linker) | Non-PEG Linker (e.g., Val-Cit-PABC) |
| Solubility | High; significantly enhances the solubility of hydrophobic payloads. | Variable; can be a challenge for highly hydrophobic drugs, potentially leading to aggregation. |
| Pharmacokinetics | Extends circulation half-life by increasing the hydrodynamic size of the conjugate, reducing renal clearance. | Generally does not significantly extend half-life; clearance is more dependent on the antibody. |
| Immunogenicity | Generally low, as PEG can shield epitopes on the drug and antibody. However, pre-existing anti-PEG antibodies can lead to accelerated clearance. | Potentially higher, depending on the linker's structure and exposure to the immune system. |
| Drug-to-Antibody Ratio (DAR) | The hydrophilicity of the PEG chain allows for higher DARs with hydrophobic drugs without causing aggregation. | High DARs with hydrophobic drugs can lead to aggregation and rapid clearance. |
Table 2: Efficacy and Safety Profile
| Feature | This compound (PEG Linker) | Non-PEG Linker (e.g., Val-Cit-PABC) |
| Drug Release Mechanism | Typically non-cleavable, relying on the degradation of the antibody in the lysosome to release the drug-linker-amino acid catabolite. | Designed for specific cleavage by enzymes (e.g., cathepsin B) that are upregulated in the tumor microenvironment or within lysosomes. |
| In Vitro Cytotoxicity | May exhibit reduced in vitro potency compared to non-PEG linkers due to slower or less efficient release of the active payload. | Often demonstrates high in vitro potency due to efficient and specific cleavage, leading to rapid release of the cytotoxic payload. |
| In Vivo Efficacy | Improved pharmacokinetic properties can lead to enhanced tumor accumulation and overall in vivo efficacy, especially for targets with lower expression. | Efficacy is highly dependent on the efficiency of linker cleavage at the target site. |
| Off-Target Toxicity | The stable linkage minimizes premature drug release in circulation, potentially reducing off-target toxicity. | Premature or non-specific cleavage of the linker in circulation could lead to off-target toxicity. |
| Bystander Effect | The released catabolite is often charged and less membrane-permeable, leading to a reduced bystander killing effect. | The released payload is often membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells (bystander effect). |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using either an this compound or a Val-Cit-PABC linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
This compound-NHS ester or Maleimide-PEG32-acid.
-
MC-Val-Cit-PABC-MMAE (Monomethyl auristatin E).
-
Reducing agent (e.g., TCEP) for cysteine conjugation.
-
Amine-reactive payload for NHS ester conjugation.
-
Reaction buffer (e.g., PBS with EDTA).
-
Quenching solution (e.g., Tris buffer).
-
Purification system (e.g., size-exclusion chromatography).
Procedure (for Val-Cit-PABC-MMAE via Cysteine Conjugation):
-
Antibody Reduction: Incubate the antibody with a 5-10 molar excess of TCEP in reaction buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Linker-Payload Addition: Add the maleimide-functionalized Val-Cit-PABC-MMAE linker-payload to the reduced antibody at a 5-10 molar excess.
-
Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Add a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using size-exclusion chromatography to remove excess linker-payload and other reagents.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy, and for aggregation using size-exclusion chromatography (SEC).
Procedure (for this compound via Lysine Conjugation):
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with primary amines.
-
Linker-Payload Addition: Add the NHS-ester functionalized this compound-payload to the antibody solution at a 5-10 molar excess.
-
Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add Tris buffer to a final concentration of 50 mM to quench the reaction.
-
Purification and Characterization: Follow steps 5 and 6 as described above.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADCs (with PEG and non-PEG linkers).
-
Free cytotoxic drug.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs, free drug, and a non-targeting control ADC for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 values (the concentration of ADC that inhibits 50% of cell growth) from the dose-response curves.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADCs in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
Target cancer cell line.
-
ADCs, vehicle control, and non-targeting control ADC.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant the target cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Animal Grouping and Treatment: Randomize the mice into treatment groups and administer the ADCs (e.g., intravenously) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified HER2 signaling pathway, a common target for ADCs. Many cytotoxic payloads, such as MMAE, ultimately disrupt downstream cellular processes like microtubule dynamics, leading to apoptosis.
Navigating the Linker Landscape: A Comparative Guide to Amino-PEG32-acid in Therapeutics
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates is paramount. The linker, a seemingly simple bridge, plays a critical role in determining the efficacy, safety, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Amino-PEG32-acid linked therapeutics with other alternatives, supported by experimental data and detailed protocols to inform the development of next-generation targeted agents.
The use of polyethylene glycol (PEG) as a linker has become a cornerstone in drug delivery, prized for its ability to enhance solubility, increase stability, and reduce the immunogenicity of conjugated molecules.[1][2][3] Among the various PEG derivatives, long-chain linkers like this compound are gaining attention for their potential to optimize the performance of sophisticated therapeutic modalities.[4][5] This guide will delve into the biological activity of therapeutics employing this specific linker, drawing comparisons with shorter PEG chains and non-PEG alternatives.
Performance Comparison of this compound Linked Therapeutics
The optimal linker is not a one-size-fits-all solution; its performance is intrinsically tied to the specific therapeutic agent, target protein, and E3 ligase (in the case of PROTACs). While direct head-to-head comparisons featuring an this compound linker are not extensively documented in publicly available literature, we can extrapolate from studies on long-chain PEG linkers to understand its potential advantages and disadvantages.
In PROTACs: Optimizing Protein Degradation
In the realm of PROTACs, the linker's length and composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This complex is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Studies have shown that for certain targets, longer PEG linkers can lead to more potent degradation. For instance, in the case of Tank-binding kinase 1 (TBK1), PROTACs with linkers between 12 and 29 atoms showed submicromolar degradation, whereas those with linkers shorter than 12 atoms were inactive. Similarly, for the Estrogen Receptor α (ERα), a 16-atom PEG linker was found to be more potent than a 12-atom linker. These findings suggest that a long linker like this compound could be beneficial for targets requiring a greater distance for optimal ternary complex formation.
However, an excessively long linker can also be detrimental, potentially leading to reduced potency due to increased conformational flexibility and a higher entropic penalty upon binding. Therefore, the optimal linker length must be empirically determined for each target.
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| ERα | PEG | 12 | Effective | - | |
| ERα | PEG | 16 | More Potent | - | |
| BRD4 | PEG | Varied | <100 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In ADCs: Balancing Cytotoxicity and Pharmacokinetics
In ADCs, the linker connects the antibody to a cytotoxic payload. Its stability in circulation and the efficiency of payload release at the tumor site are critical for efficacy and minimizing off-target toxicity.
Longer PEG linkers, such as this compound, can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the overall pharmacokinetic profile of the conjugate. However, some studies have indicated that longer PEG chains can lead to a reduction in in vitro cytotoxicity. For example, in one study, a 10 kDa PEG linker resulted in a 22-fold reduction in cytotoxicity compared to a conjugate with no PEG linker. This highlights the trade-off that must be considered between improved pharmacokinetics and potentially reduced potency at the cellular level.
Table 2: Influence of PEG Linker on ADC Cytotoxicity
| Conjugate | Linker Type | In Vitro Cytotoxicity Reduction (fold) | Reference |
| Affibody-Drug Conjugate | 4 kDa PEG | 4.5 | |
| Affibody-Drug Conjugate | 10 kDa PEG | 22 |
Experimental Protocols
To aid researchers in the evaluation of this compound linked therapeutics, detailed methodologies for key experiments are provided below.
Synthesis of an this compound Linked PROTAC
The synthesis of a PROTAC involves a convergent approach where the target-binding ligand and the E3 ligase ligand are synthesized separately and then coupled to the linker.
Materials:
-
This compound
-
Target protein ligand with a reactive handle (e.g., a carboxylic acid)
-
E3 ligase ligand with a reactive handle (e.g., an amine)
-
Coupling reagents (e.g., EDC, DCC)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Activate the Carboxylic Acid: Dissolve the target protein ligand in an anhydrous solvent and add a coupling reagent (e.g., EDC) to activate the carboxylic acid group.
-
First Coupling Reaction: Add the this compound to the activated ligand solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Purify the resulting conjugate by HPLC to remove unreacted starting materials and byproducts.
-
Second Coupling Reaction: Activate the terminal carboxylic acid of the purified PEG-ligand conjugate using a coupling reagent.
-
Final Conjugation: Add the E3 ligase ligand (with an amine handle) to the activated solution and stir until the reaction is complete.
-
Final Purification: Purify the final PROTAC molecule using HPLC to obtain a highly pure product for biological evaluation.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a therapeutic agent.
Materials:
-
Cells in a 96-well plate
-
Therapeutic compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the therapeutic compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
ADC Internalization Assay
This assay is crucial for evaluating the efficiency with which an ADC is taken up by target cells.
Materials:
-
Target cells expressing the antigen
-
ADC labeled with a fluorescent dye (e.g., pHrodo™ Red)
-
Flow cytometer or high-content imaging system
Procedure (Flow Cytometry-Based):
-
Cell Seeding: Seed target cells in a multi-well plate.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol.
-
Treatment: Treat the cells with the labeled ADC at 37°C for various time points. A control at 4°C can be used to measure surface binding without internalization.
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and analyze the fluorescence intensity using a flow cytometer. The increase in fluorescence over time at 37°C compared to the 4°C control indicates the extent of internalization.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
PROTAC Mechanism of Action
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Western Blot Experimental Workflow
Caption: A streamlined workflow for assessing PROTAC-mediated protein degradation via Western blot.
Signaling Pathways Affected by BRD4 Degradation
The degradation of BRD4, a key transcriptional co-activator, by PROTACs can have profound effects on downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Degradation of BRD4 by a PROTAC leads to the downregulation of key oncogenes, resulting in cell cycle arrest and apoptosis.
References
A Comparative Guide to the NMR Characterization of Amino-PEG-Acids
For researchers, scientists, and drug development professionals leveraging polyethylene glycol (PEG) linkers in bioconjugation, PROTAC development, and drug delivery systems, a thorough understanding of their chemical structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this characterization. This guide provides a comparative overview of the NMR data for Amino-PEG32-acid and its alternatives, offering supporting experimental data and protocols to ensure accurate identification and quality assessment.
Introduction to Amino-PEG-Acids
Amino-PEG-acids are heterobifunctional linkers featuring a terminal amine group and a terminal carboxylic acid group, connected by a PEG chain. This structure allows for the sequential conjugation of two different molecules. The amine moiety can be coupled to activated esters or other electrophiles, while the carboxylic acid can be activated to react with primary amines. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. While "this compound" specifies a linker with 32 ethylene glycol units, a variety of Amino-PEG-acids with different PEG chain lengths are commercially available, offering flexibility in linker design.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a representative short-chain Amino-PEG-acid (Amino-PEG4-acid) and two longer-chain alternatives. The data is compiled based on typical values observed for such structures in common deuterated solvents.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Assignment | Amino-PEG4-acid | Amine-PEG-CH2COOH (MW ~2000) | Amine-PEG-CH2COOH (MW ~5000) |
| H₂ N-CH₂- | ~2.85 (t) | ~2.85 (t) | ~2.85 (t) |
| -CH₂-NH₂ | Broad singlet | Broad singlet | Broad singlet |
| -CH₂-O- (adjacent to NH₂) | ~3.50 (t) | ~3.50 (t) | ~3.50 (t) |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~3.64 (s, broad) | ~3.64 (s, broad) | ~3.64 (s, broad) |
| -O-CH₂-COOH | ~4.10 (s) | ~4.10 (s) | ~4.10 (s) |
| -COOH | ~11-12 (s, broad) | ~11-12 (s, broad) | ~11-12 (s, broad) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. 't' denotes a triplet and 's' denotes a singlet.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Assignment | Amino-PEG4-acid | Amine-PEG-CH2COOH (MW ~2000) | Amine-PEG-CH2COOH (MW ~5000) |
| H₂N-C H₂- | ~40.0 | ~40.0 | ~40.0 |
| -C H₂-O- (adjacent to NH₂) | ~72.5 | ~72.5 | ~72.5 |
| PEG Backbone (-O-C H₂-C H₂-O-) | ~70.5 | ~70.5 | ~70.5 |
| -O-C H₂-COOH | ~68.0 | ~68.0 | ~68.0 |
| -C OOH | ~172.0 | ~172.0 | ~172.0 |
Key Performance Characteristics
Beyond NMR, several other parameters are crucial for selecting the appropriate Amino-PEG-acid linker.
Table 3: Performance and Physical Characteristics
| Parameter | Amino-PEG4-acid | Amine-PEG-CH2COOH (MW ~2000) | Amine-PEG-CH2COOH (MW ~5000) |
| Purity | Typically >95% | Typically >95% | Typically >95% |
| Solubility | Soluble in water and most organic solvents. | Soluble in water and most organic solvents. | Soluble in water and most organic solvents. |
| Appearance | White to off-white solid or viscous oil. | White to off-white solid. | White to off-white solid. |
Visualizing the Structure and Workflow
The following diagrams, generated using Graphviz, illustrate the key structural features for NMR analysis and a typical experimental workflow.
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic profiles of these complex molecules. However, the dispersity of the PEG linker—whether it is monodisperse or polydisperse—can have profound implications for the final drug product's performance and manufacturability. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
Defining the Difference: Precision vs. Averages
The fundamental distinction between monodisperse and polydisperse PEG linkers lies in their chemical purity and uniformity.
Monodisperse PEG linkers are single, discrete chemical entities with a precisely defined molecular weight and an exact number of ethylene glycol units.[1][2] This uniformity ensures that each bioconjugate molecule is identical, leading to a homogeneous final product.[1] The polydispersity index (PDI), a measure of the distribution of molecular weights, for a monodisperse PEG is exactly 1.0.[1]
Polydisperse PEG linkers , in contrast, are a heterogeneous mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight.[2] The synthesis of polydisperse PEGs results in a distribution of chain lengths, leading to a PDI greater than 1.0. This inherent heterogeneity translates to the final bioconjugate, resulting in a mixture of molecules with varying linker lengths and, consequently, different properties.
Impact on Physicochemical Properties and Manufacturability
The dispersity of the PEG linker directly impacts the physicochemical properties of the resulting bioconjugate, which in turn affects its manufacturability and characterization.
| Property | Monodisperse PEG Linker | Polydisperse PEG Linker |
| Homogeneity | High: Produces a single, well-defined bioconjugate. | Low: Results in a heterogeneous mixture of bioconjugates. |
| Characterization | Simplified: Easier to characterize with defined analytical peaks. | Complex: Analytical characterization is challenging due to the mixture of species. |
| Reproducibility | High: Ensures batch-to-batch consistency. | Low: Difficult to ensure consistent composition between batches. |
| Drug-to-Antibody Ratio (DAR) | Precise: Allows for the production of ADCs with a uniform DAR. | Variable: Leads to a distribution of DAR values within a single batch. |
The homogeneity of ADCs prepared with monodisperse PEG linkers simplifies analytical characterization by techniques such as size-exclusion high-performance liquid chromatography (SEC-HPLC) and mass spectrometry, which show well-defined peaks for the conjugated species. In contrast, ADCs synthesized with polydisperse PEGs exhibit broader peaks, reflecting the mixture of different PEG chain lengths, which complicates analysis and regulatory approval.
Performance in Drug Development: A Head-to-Head Comparison
The choice between monodisperse and polydisperse PEG linkers has significant consequences for the pharmacokinetic profile, efficacy, and immunogenicity of a biotherapeutic.
Pharmacokinetics: The Advantage of Uniformity
The pharmacokinetic profile of a bioconjugate, particularly its circulation half-life and clearance rate, is critically influenced by the PEG linker. Monodisperse PEG linkers generally lead to more predictable and favorable pharmacokinetic properties.
A key advantage of monodisperse PEGs is the creation of a homogeneous ADC population, which exhibits more uniform pharmacokinetic behavior. Studies have shown that increasing the length of a monodisperse PEG linker in an ADC can decrease its clearance rate, thereby prolonging its circulation time. This is because the PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic size and shielding it from renal clearance and uptake by the mononuclear phagocyte system.
While polydisperse PEGs can also increase the half-life of bioconjugates, the heterogeneity of the PEG chains can lead to a wider distribution of pharmacokinetic profiles within a single dose, making it more difficult to predict the drug's behavior in vivo.
Table 1: Impact of Monodisperse PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance Rate (mL/day/kg) | Reference |
| No PEG | High | |
| PEG2 | High | |
| PEG4 | High | |
| PEG8 | Low and Stabilized | |
| PEG12 | Low and Stabilized | |
| PEG24 | Low and Stabilized |
This table summarizes data from a study on ADCs with varying lengths of monodisperse PEG linkers, demonstrating that a certain PEG length (in this case, PEG8) is sufficient to significantly reduce the clearance rate.
Efficacy: A Balancing Act
The impact of the PEG linker on the in vitro and in vivo efficacy of a bioconjugate is a complex interplay of factors, including the payload, the target, and the linker length.
The hydrophilicity of PEG linkers can be advantageous for ADCs with hydrophobic payloads, as it can improve their solubility and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation. This can lead to enhanced tumor cell killing.
However, longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance that may interfere with the ADC's binding to its target or the release of the payload inside the cell. For instance, one study on affibody-based drug conjugates found that a 10 kDa PEG linker resulted in a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.
Conversely, the improved pharmacokinetic properties conferred by longer monodisperse PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue, leading to better tumor growth inhibition.
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| ADC Construct | IC50 (nM) | Fold Change vs. No PEG | Reference |
| Affibody-MMAE (No PEG) | ~5 | - | |
| Affibody-PEG4k-MMAE | ~22.5 | 4.5x increase | |
| Affibody-PEG10k-MMAE | ~110 | 22x increase |
This table illustrates that for this particular affibody-drug conjugate, increasing the PEG chain length led to a decrease in in vitro potency.
Immunogenicity: Mitigating the Risk of Anti-PEG Antibodies
A growing concern with PEGylated therapeutics is the potential for the immune system to generate anti-PEG antibodies. These antibodies can lead to accelerated clearance of the drug, reduced efficacy, and hypersensitivity reactions.
The use of monodisperse PEG linkers is believed to mitigate the risk of immunogenicity. The production of a homogeneous bioconjugate with a well-defined structure may result in a less complex and potentially less immunogenic product compared to a heterogeneous mixture of polydisperse PEGylated molecules. Studies have suggested that well-defined, discrete PEG linkers can help overcome the adverse effects associated with polydisperse PEG mixtures.
Experimental Protocols
The successful conjugation of PEG linkers to biomolecules relies on well-defined and reproducible experimental protocols. The choice of conjugation chemistry is dependent on the available functional groups on the target molecule and the desired stability of the linkage.
Protocol 1: Site-Specific PEGylation via Maleimide-Thiol Conjugation (Monodisperse PEG)
This protocol describes the site-specific conjugation of a monodisperse PEG-maleimide to a free thiol group on a protein, such as a cysteine residue in an antibody.
Materials:
-
Thiol-containing antibody
-
Monodisperse Maleimide-PEG linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: To generate free thiol groups, incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours. This step reduces the interchain disulfide bonds.
-
Conjugation Reaction: Add the monodisperse Maleimide-PEG-payload linker to the reduced antibody solution at a specific molar ratio to control the DAR. Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the resulting ADC from unreacted linker and payload using an SEC column.
-
Characterization:
-
Determine the DAR using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: Non-Specific PEGylation via NHS Ester-Amine Conjugation (Polydisperse PEG)
This protocol describes the conjugation of a polydisperse PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (e.g., antibody)
-
Polydisperse PEG-NHS ester
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.0-8.0
-
Quenching Buffer: Tris or glycine solution
-
Purification System: Dialysis or gel filtration column
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the polydisperse PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add the PEG-NHS ester stock solution to the protein solution. A typical molar excess of the PEG reagent is 20-fold. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or gel filtration.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and SEC-HPLC to assess the heterogeneity of the product.
Visualizing the Concepts
Diagram 1: Structural Difference between Monodisperse and Polydisperse ADCs
Caption: Structural representation of ADCs with monodisperse vs. polydisperse PEG linkers.
Diagram 2: Workflow for ADC Development and Characterization
Caption: A generalized workflow for the development and evaluation of an antibody-drug conjugate.
Conclusion
The choice between monodisperse and polydisperse PEG linkers represents a critical decision in the development of bioconjugate therapeutics. While polydisperse PEGs have been historically used and can offer benefits in terms of cost and availability, the trend is decidedly moving towards monodisperse PEGs. The ability to produce homogeneous, well-defined bioconjugates with predictable pharmacokinetic profiles and potentially lower immunogenicity makes monodisperse PEG linkers a superior choice for the development of safer and more effective drugs. The initial investment in a more precisely defined linker can lead to significant downstream advantages in terms of simplified manufacturing, characterization, and a clearer path to regulatory approval. As the field of bioconjugation continues to advance, the adoption of monodisperse PEG linkers will be instrumental in realizing the full potential of targeted therapies.
References
A Researcher's Guide to Evaluating Bioconjugation Success: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful covalent linkage of biomolecules is a critical step in the creation of novel therapeutics, diagnostics, and research tools. The precise evaluation of this bioconjugation reaction is paramount to ensure the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of common analytical techniques used to assess the success of a bioconjugation reaction, complete with supporting data and detailed experimental protocols.
A key metric in evaluating bioconjugation, particularly for antibody-drug conjugates (ADCs), is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules attached to a single antibody.[1] Inconsistent or suboptimal DAR values can significantly impact the therapeutic window of an ADC, potentially leading to decreased potency or increased toxicity.[1] Therefore, robust analytical methods are essential to characterize the bioconjugate and quantify the extent of conjugation.
Comparative Analysis of Key Evaluation Techniques
A variety of analytical techniques are available to characterize bioconjugates and determine the efficiency of the conjugation reaction. The selection of the most appropriate method depends on several factors, including the properties of the biomolecule and the conjugated molecule, the required level of detail, and the available instrumentation. The following table summarizes and compares the most common techniques.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| UV-Vis Spectroscopy | Measures the absorbance of light by the bioconjugate at specific wavelengths characteristic of the protein (e.g., 280 nm) and the conjugated molecule. | Average degree of labeling (DOL) or drug-to-antibody ratio (DAR).[1] | Simple, rapid, and requires readily available equipment.[1] | Requires the conjugated molecule to have a unique absorbance spectrum from the protein; can be inaccurate if the conjugated molecule affects the protein's extinction coefficient.[1] | Quick estimation of conjugation efficiency. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the bioconjugate and its components. | Precise molecular weight of the conjugate, determination of DAR distribution, identification of conjugation sites, and characterization of impurities. | Highly accurate and provides detailed structural information. Considered the "gold standard" for detailed characterization. | Requires expensive instrumentation and significant expertise for data analysis; can be sensitive to sample purity. | In-depth characterization of ADCs and other complex bioconjugates. |
| High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture based on their physical and chemical properties. | Purity of the conjugate, separation of different conjugated species (e.g., different DARs), and quantification of unreacted components. | High resolution and sensitivity; can be coupled with MS for comprehensive analysis (LC-MS). | Can lead to protein denaturation depending on the column and solvent system (e.g., RP-HPLC); requires specialized equipment. | Quality control, purity assessment, and analysis of conjugation heterogeneity. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Detection of aggregation or fragmentation of the bioconjugate. | Non-denaturing conditions preserve the native structure of the bioconjugate. | Limited resolution for species with similar sizes. | Assessment of bioconjugate stability and detection of aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Separation of species with different DARs, as the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody. | Non-denaturing conditions; provides good resolution for different conjugated forms. | Can be sensitive to buffer conditions. | Determination of DAR distribution and purity of ADCs. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Visualization of the molecular weight shift upon conjugation, providing a qualitative assessment of the reaction's success. | Simple, widely available, and provides a quick visual confirmation of conjugation. | Low resolution; not quantitative. | Rapid screening of conjugation reactions and confirmation of covalent linkage. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate bioconjugation success.
UV-Vis Spectroscopy for DAR Calculation
This protocol describes the determination of the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) using UV-Vis spectroscopy.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Purified ADC sample
-
Conjugation buffer (e.g., PBS)
-
Unconjugated antibody (for baseline correction)
-
Extinction coefficients for the antibody and the drug at 280 nm and the drug's wavelength of maximum absorbance (λmax).
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Set the wavelength range to scan from 230 nm to a wavelength beyond the drug's λmax.
-
Blank the spectrophotometer using the conjugation buffer.
-
Measure the absorbance of the purified ADC sample.
-
Record the absorbance at 280 nm (A280) and at the λmax of the conjugated drug (Aλmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the provided extinction coefficients, correcting for the drug's absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Mass Spectrometry for Precise DAR and Conjugation Site Analysis
This protocol outlines the general workflow for characterizing an ADC using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate HPLC column (e.g., reversed-phase C4 or C8)
-
Solvents for mobile phase (e.g., water and acetonitrile with 0.1% formic acid)
-
Purified ADC sample
-
Reducing agent (e.g., DTT) for analysis of antibody subunits
-
Enzymes (e.g., trypsin) for peptide mapping to identify conjugation sites.
Procedure:
-
Intact Mass Analysis:
-
Inject the purified ADC sample into the LC-MS system.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the resulting spectrum to determine the molecular weights of the different drug-loaded species.
-
Calculate the average DAR from the distribution of the different species.
-
-
Reduced Antibody Analysis:
-
Reduce the ADC sample with DTT to separate the light and heavy chains.
-
Analyze the reduced sample by LC-MS to determine the drug distribution on each chain.
-
-
Peptide Mapping for Conjugation Site Analysis:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the ADC with an enzyme like trypsin to generate peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the drug-conjugated peptides by searching for the expected mass shift.
-
RP-HPLC for Purity and DAR Distribution Analysis
This protocol describes the use of reversed-phase high-performance liquid chromatography (RP-HPLC) to assess the purity and heterogeneity of a bioconjugate.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for protein separation (e.g., C4, C8, or C18)
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Purified bioconjugate sample
Procedure:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the bioconjugate sample onto the column.
-
Elute the bound components using a linear gradient of increasing mobile phase B.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
The resulting chromatogram will show peaks corresponding to the unconjugated biomolecule, the bioconjugate with different degrees of labeling, and any impurities. The relative peak areas can be used to estimate the purity and distribution of conjugated species.
SDS-PAGE for Qualitative Confirmation of Conjugation
This protocol details the use of SDS-PAGE to visually confirm the successful conjugation of a molecule to a protein.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
Running buffer (e.g., Tris-glycine-SDS)
-
Loading buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Purified bioconjugate sample
-
Unconjugated protein control
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare the bioconjugate sample and the unconjugated control by mixing with loading buffer and heating at 95°C for 5 minutes.
-
Load the samples and the molecular weight standards into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce the background staining.
-
A successful conjugation will be indicated by the appearance of a new band with a higher molecular weight for the bioconjugate sample compared to the unconjugated control.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for evaluating a bioconjugation reaction.
Caption: Workflow for evaluating a bioconjugation reaction.
Caption: Decision framework for selecting an evaluation method.
References
Safety Operating Guide
Personal protective equipment for handling Amino-PEG32-acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Amino-PEG32-acid. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
While long-chain polyethylene glycol (PEG) derivatives are generally considered to have low toxicity, it is essential to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment. The primary hazards associated with this compound are potential skin and eye irritation upon direct contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | PPE Item | Specifications and Usage |
| Eyes/Face | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and replace them immediately if contact with the chemical occurs. |
| Body | Laboratory Coat | A standard, buttoned lab coat should be worn to protect against minor spills and contamination. |
| Respiratory | Fume Hood | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. Due to its physical properties as a potentially low-melting solid, direct weighing and handling can be challenging.
Experimental Protocol: Preparation of a Stock Solution
-
Acclimatization: Before use, allow the container of this compound to warm to room temperature to prevent moisture condensation.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Weighing: Carefully weigh the desired amount of this compound in a clean, dry container.
-
Dissolution: Dissolve the weighed compound in a suitable, dry solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of a known concentration.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C. Use a syringe to withdraw the required amounts for experiments to maintain the integrity of the solution.
Table 2: Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | To prevent degradation of the compound. |
| Atmosphere | Dry, Inert Gas (e.g., Nitrogen, Argon) | To minimize oxidation and hydrolysis. |
| Container | Tightly Sealed Vial | To prevent contamination and exposure to moisture. |
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. Improper disposal can pose a risk to the environment.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a chemically compatible and leak-proof container for waste collection. Ensure the container is kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Neutralization (for acidic or basic solutions): If the waste is in a highly acidic or basic solution, it may need to be neutralized before disposal. Slowly add a dilute acid or base while stirring and monitoring the pH. The final pH should be between 6 and 8. This step should only be performed by trained personnel and in accordance with institutional guidelines.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste container. Do not pour chemical waste down the drain.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
